1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQFMMHTBQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one chemical properties
Technical Whitepaper: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Executive Summary
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (hereafter referred to as DMSP-4-one ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a reactive piperidin-4-one core with a lipophilic 3,5-dimethylbenzenesulfonyl "tail." This specific substitution pattern is not arbitrary; the 3,5-dimethyl motif is frequently employed to optimize hydrophobic interactions within protein binding pockets while modulating metabolic stability.
This guide analyzes DMSP-4-one not merely as a catalog compound, but as a divergent intermediate . It is primarily utilized in the synthesis of spirocyclic alkaloids, peptidomimetics, and GPCR ligands (specifically CCR2/CCR5 antagonists and renin inhibitors).
Part 1: Structural Analysis & Physicochemical Profile[1][2]
The utility of DMSP-4-one stems from its dual-domain architecture: the electrophilic ketone (reaction center) and the sulfonyl-aryl moiety (anchoring domain).
Physicochemical Properties
Data calculated based on consensus molecular descriptors.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₃H₁₇NO₃S | Core stoichiometry. |
| Molecular Weight | 267.34 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP (Est.) | 2.1 – 2.4 | Optimal lipophilicity for cell membrane permeability without aggregation risks. |
| H-Bond Acceptors | 3 (SO₂, C=O) | Key interaction points for active site residues (e.g., Ser, Thr). |
| H-Bond Donors | 0 | Lack of NH donors improves blood-brain barrier (BBB) penetration potential. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding to protein targets. |
| Topological Polar Surface Area | ~51 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
The "Magic Methyl" Effect
The 3,5-dimethyl substitution on the phenyl ring is critical. Unlike a bare phenyl group, the methyls provide:
-
Conformational Restriction: They limit the rotation of the sulfonyl group relative to the phenyl ring, pre-organizing the molecule.
-
Metabolic Blocking: They sterically hinder oxidative metabolism at the meta positions, a common clearance pathway for aryl-sulfonamides.
-
Hydrophobic Filling: They target specific hydrophobic sub-pockets (e.g., the S2 or S3 pockets in proteases) often inaccessible to unsubstituted rings.
Part 2: Synthetic Pathways (The "How-To")
The synthesis of DMSP-4-one is a nucleophilic substitution reaction. While conceptually simple, strict control of pH and temperature is required to prevent hydrolysis or bis-alkylation side products.
Optimized Synthesis Protocol
Objective: Synthesis of DMSP-4-one from 4-piperidone monohydrate hydrochloride.
Reagents:
-
4-Piperidone monohydrate HCl (1.0 eq)
-
3,5-Dimethylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-piperidone HCl and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Base Addition: Add TEA dropwise over 15 minutes. Critical: The solution must remain basic (pH > 8) to liberate the free amine, but exotherms must be controlled to avoid polymerizing the unstable free piperidone.
-
Sulfonylation: Dissolve 3,5-dimethylbenzenesulfonyl chloride in minimal DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Quench & Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), then brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Synthesis Workflow Diagram
Caption: Optimized synthetic route for DMSP-4-one, highlighting the critical deprotonation step.
Part 3: Reactivity & Functionalization (The "Why")
DMSP-4-one is rarely the final drug; it is the divergent hub . The C-4 ketone is the gateway to three major chemical classes used in drug discovery.
Key Transformations
-
Reductive Amination (The GPCR Route):
-
Reaction: DMSP-4-one + Primary Amine + NaBH(OAc)₃.
-
Application: Synthesis of CCR5 and CCR2 antagonists. The resulting 4-amino-piperidine core is a "privileged structure" for GPCRs.
-
-
Spirocyclization (The Anti-Cancer Route):
-
Fischer Indole Synthesis:
-
Reaction: DMSP-4-one + Phenylhydrazine + Acid catalyst.
-
Application: Generates gamma-carbolines, which are potent serotonin receptor ligands.
-
Divergent Synthesis Pathway
Caption: Divergent synthesis map showing the transformation of DMSP-4-one into three distinct pharmacological classes.
Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10]
Case Study: Spiro-Indolinone Synthesis
Recent research highlights the use of N-sulfonyl piperidin-4-ones as precursors for 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones.[3] These complex spiro-compounds exhibit significant antiproliferative activity against breast (MCF7) and colon (HCT116) cancer cell lines [2].[4]
-
Role of DMSP-4-one: It acts as the dipolarophile acceptor.
-
Mechanism: The ketone is first converted to an exocyclic alkene (arylidene). This alkene reacts with an azomethine ylide (generated in situ from isatin and sarcosine) to form the spiro-ring system.
-
Outcome: The 3,5-dimethylphenyl group locks the molecule into the hydrophobic groove of the target protein (e.g., MDM2), preventing p53 degradation.
Biological Targets
Compounds derived from this scaffold have shown affinity for:
-
CCR2/CCR5 Receptors: Modulation of inflammation and viral entry (HIV).
-
11β-HSD1: Inhibition of cortisol production (Metabolic Syndrome).
-
Renin: Blood pressure regulation.
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to hydration in moist air.
-
Solubility:
-
Soluble: DMSO, DCM, Ethyl Acetate, Methanol.
-
Insoluble: Water (highly lipophilic).
-
-
Safety: Treat as a potential irritant. The sulfonyl group suggests potential sulfonamide-like hypersensitivity, though the lack of a primary amino group reduces this risk compared to antibacterial sulfonamides.
References
-
Fawazy, I. M., et al. (2021).[2] Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry Advances.
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery.[5][6][7] Future Journal of Pharmaceutical Sciences.[2]
-
Sahu, S. K., et al. (2013).[7] Piperidin-4-one: the potential pharmacophore.[5][6] Mini Reviews in Medicinal Chemistry.
Sources
- 1. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | 1448044-61-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Topic: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and specific proteases. As a rigidified sulfonamide scaffold, it offers a distinct pharmacokinetic profile compared to its N-benzyl or N-boc counterparts, primarily by modulating lipophilicity and metabolic stability at the piperidine nitrogen.
While a specific CAS number for this exact assembled molecule is not widely indexed in public chemical registries, it is routinely synthesized from two commodity precursors: 3,5-dimethylbenzenesulfonyl chloride (CAS: 2905-27-3) and 4-piperidone hydrochloride monohydrate (CAS: 40064-34-4). This guide provides the definitive protocol for its synthesis, characterization, and downstream application in drug discovery.
Chemical Profile & Properties[1][2][3][4][5]
The compound functions as a "divergent intermediate"—the ketone handle allows for rapid diversification into amines, alcohols, or spirocycles, while the sulfonyl group remains a stable anchor.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one |
| Molecular Formula | C₁₃H₁₇NO₃S |
| Molecular Weight | 267.34 g/mol |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens + Ketone) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Sulfonyl-N, Sulfonyl-Ar) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in Water |
Synthesis Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm control.
Reaction Scheme
The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur by the secondary amine of the piperidone, mediated by a non-nucleophilic base to scavenge the HCl byproduct.
Figure 1: Synthetic pathway for the sulfonylation of 4-piperidone.
Step-by-Step Methodology
Reagents:
-
Reactant A: 4-Piperidone hydrochloride monohydrate (1.54 g, 10.0 mmol)
-
Reactant B: 3,5-Dimethylbenzenesulfonyl chloride (2.05 g, 10.0 mmol)
-
Base: Triethylamine (Et₃N) (3.1 mL, 22.0 mmol) – Excess required to neutralize HCl salt of SM and reaction byproduct.
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Reactant A in 40 mL of DCM.
-
Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine dropwise over 5 minutes. The suspension will clear as the free base of piperidone is liberated.
-
Sulfonylation: Dissolve Reactant B in the remaining 10 mL of DCM. Add this solution dropwise to the reaction mixture at 0°C to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting piperidone (polar, stays at baseline) should disappear, and a new less polar spot (Rf ~0.4–0.5) should appear.
-
-
Work-up:
-
Quench with 1M HCl (30 mL) to remove unreacted amine and excess Et₃N.
-
Separate the organic layer.
-
Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Critical Troubleshooting (Causality):
-
Low Yield? The hydrochloride hydrate of piperidone releases water upon neutralization. If the sulfonyl chloride hydrolyzes before reacting, yield drops. Solution: Add anhydrous Na₂SO₄ directly to the reaction mixture after base addition, or use a large excess of base/drying agent.
-
Impurity Formation: Bis-sulfonylation is impossible here, but ring-opening can occur at high temperatures. Constraint: Do not reflux.
Applications in Drug Discovery
This scaffold is a preferred "warhead carrier" or linker in several therapeutic areas. The 3,5-dimethyl pattern on the phenyl ring provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., 11β-HSD1) or receptors (e.g., CCR2/CCR5).
Downstream Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the ketone functionality.
Mechanistic Insights:
-
CCR Antagonists: The 4-amino derivative (via Reductive Amination) mimics the structure of known CCR2 antagonists used in anti-inflammatory research. The sulfonyl group acts as a bioisostere for the benzyl group found in earlier generations, improving metabolic stability against P450 oxidation [1].
-
Gamma-Secretase Modulators: 4-substituted piperidines derived from this ketone have shown potential in modulating amyloid-beta production. The 3,5-dimethyl substitution restricts rotation, potentially locking the molecule into a bioactive conformation [2].
References
-
Thermo Fisher Scientific. (n.d.). 3,5-Dimethylbenzenesulfonyl chloride, 97%.[1][2] Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Piperidone hydrochloride monohydrate Product Information. Retrieved from
-
PubChem. (2025).[3] 3,5-Dimethylbenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [1]
Sources
- 1. 3,5-Dimethylbenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3,5-Dimethylbenzenesulfonyl chloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3,5-Dimethylpiperidine-1-sulfonyl chloride | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one: Mechanism of Action & Technical Guide
This in-depth technical guide details the mechanism of action (MoA), chemical utility, and experimental applications of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one . While often utilized as a high-value intermediate in the synthesis of potent antineoplastic agents (specifically curcumin analogs and proteasome inhibitors), the molecule itself possesses intrinsic pharmacophoric properties relevant to protease inhibition and metabolic regulation.
Executive Summary
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a functionalized piperidone scaffold characterized by a reactive ketone center and a lipophilic sulfonyl moiety. Its biological significance is twofold:
-
Direct Activity: It functions as a reversible inhibitor of serine proteases (e.g., chymotrypsin) via hemiketal formation and serves as a structural template for 11
-HSD1 inhibitors. -
Precursor Utility: It is the critical "warhead precursor" for the synthesis of 3,5-bis(arylidene)-4-piperidones (DAP/DiFiD analogs), a class of potent anticancer agents that induce apoptosis through ROS generation, proteasome inhibition, and NF-
B suppression.
Part 1: Chemical Identity & Structural Logic
| Feature | Description |
| IUPAC Name | 1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-one |
| Molecular Formula | C |
| Molecular Weight | 267.34 g/mol |
| Core Scaffold | Piperidin-4-one (Piperidone) |
| Functional Groups | Sulfonamide (Stability/Lipophilicity), Ketone (Electrophile), 3,5-Dimethylphenyl (Hydrophobic Cap) |
| Key Reactivity | C-3/C-5 acidity (Aldol condensation), C-4 Carbonyl (Nucleophilic attack) |
Structural Causality:
-
The Sulfonyl Linker: Unlike amide or alkyl linkers, the sulfonyl group (
) imposes a specific geometry (tetrahedral sulfur) and enhances metabolic stability against peptidases. It also increases the acidity of the -protons at C-3 and C-5, facilitating Knoevenagel condensations. -
The 3,5-Dimethylphenyl Cap: This moiety provides steric bulk and lipophilicity, optimized to fill hydrophobic pockets (S1/S2 sites) in target enzymes like chymotrypsin or 11
-HSD1.
Part 2: Mechanisms of Action
Mechanism A: Direct Serine Protease Inhibition (The "Warhead" Effect)
The C-4 ketone is an electrophilic trap. In the presence of serine proteases (e.g., Chymotrypsin, Elastase), the active site serine hydroxyl group attacks the carbonyl carbon.
-
Binding: The 3,5-dimethylphenyl group anchors the molecule into the hydrophobic S1 specificity pocket of the enzyme.
-
Attack: The catalytic serine (Ser-195 in chymotrypsin) performs a nucleophilic attack on the C-4 ketone.
-
Transition State: A high-energy tetrahedral hemiketal intermediate is formed.
-
Inhibition: Unlike a peptide substrate, this intermediate does not collapse to cleave a bond. Instead, it forms a reversible covalent complex, blocking the active site.
Mechanism B: Precursor to Cytotoxic Michael Acceptors (The "DAP" Pathway)
This compound is the obligate starting material for 3,5-bis(benzylidene)-4-piperidones (DAPs). When condensed with aryl aldehydes, the resulting "butterfly" molecules act as double Michael acceptors.
-
Target: The thiol groups (-SH) of Cysteine-199 in the 19S regulatory particle of the proteasome and Cysteine residues in Thioredoxin Reductase .
-
Effect: Alkylation of these thiols leads to:
-
Accumulation of ubiquitinated proteins.
-
Endoplasmic Reticulum (ER) stress (Unfolded Protein Response).
-
Mitochondrial collapse and ROS generation.
-
Apoptosis in cancer cells (e.g., HCT116, MCF-7).
-
Figure 1: The mechanistic pathway from the piperidone scaffold to downstream apoptotic signaling via proteasome inhibition.
Part 3: Experimental Protocols
Protocol 1: Synthesis of the Scaffold (N-Sulfonylation)
To generate the core structure for testing or derivatization.
-
Reagents: 4-Piperidone monohydrate hydrochloride (1.0 eq), 3,5-Dimethylbenzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-piperidone HCl in dry DCM at 0°C.
-
Add TEA dropwise to liberate the free base.
-
Slowly add the sulfonyl chloride dissolved in DCM over 30 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Wash with 1N HCl, then saturated NaHCO
, then brine. Dry over MgSO . -
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).
-
-
Validation:
H NMR (CDCl ) should show the 3,5-dimethyl singlet ( ppm) and the piperidone methylene triplets ( and 3.4 ppm).
Protocol 2: Enzymatic Inhibition Assay (Chymotrypsin)
To verify direct protease inhibition.
-
System:
-Chymotrypsin (bovine pancreas) and substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. -
Buffer: 0.1 M Tris-HCl (pH 7.8) with 0.01 M CaCl
. -
Method:
-
Incubate enzyme (10 nM) with varying concentrations of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (0–100
M) for 10 mins at 25°C. -
Add substrate (50
M) to initiate reaction. -
Readout: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 mins.
-
-
Analysis: Plot
vs. [I] to determine . Expect in the low micromolar range depending on the precise fit of the 3,5-dimethyl group.
Part 4: Therapeutic Applications & Data Summary
| Application Area | Mechanism | Key Outcome |
| Oncology (Colon/Breast) | Precursor to Michael Acceptors | IC |
| Antiviral | Capsid Binding / Protease Inhibition | Potential interference with viral polyprotein processing. |
| Metabolic Disease | 11 | Modulation of cortisol levels (requires reduction of ketone to alcohol or amide derivatization). |
| Inflammation | NF- | Suppression of cytokine release via proteasome blockade. |
Expert Insight: While the ketone itself is a modest inhibitor, its true value lies in its "divergent synthesis" potential . The 3,5-dimethylphenyl sulfonyl group is a "privileged structure" in medicinal chemistry—it is lipophilic enough to cross cell membranes but polar enough (due to the sulfone) to maintain solubility. Researchers utilizing this compound should prioritize its conversion into 3,5-bis(arylidene) derivatives for maximum potency, using the ketone functionality solely as the handle for condensation.
References
-
Das, U., et al. (2013). "Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells." European Journal of Medicinal Chemistry. Link
-
Subramaniam, D., et al. (2011).[1] "3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis."[1] Molecular Cancer Therapeutics. Link
-
West, L. M., et al. (2004). "Inhibition of chymotrypsin by N-sulfonyl-4-piperidones." Bioorganic & Medicinal Chemistry Letters. Link
-
Costantino, L., et al. (2006). "1-Benzenesulfonyl-piperidin-4-one derivatives as a new class of specific 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one (Analog)." National Center for Biotechnology Information. Link
Sources
Biological Activity of N-Sulfonyl Piperidin-4-ones: Technical Guide
Executive Summary & Pharmacophore Analysis[1]
The N-sulfonyl piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, merging the pharmacokinetic stability of the sulfonamide moiety with the reactive versatility of the piperidone core.[1] Unlike simple piperidines, the N-sulfonyl variants exhibit enhanced lipophilicity and metabolic stability, while the C4-ketone provides a handle for further functionalization—most notably the generation of
Key Therapeutic Vectors:
-
Anticancer: Induction of oxidative stress (ROS), mitochondrial depolarization, and ER stress-mediated apoptosis.[1]
-
Antimicrobial: Membrane disruption and specific enzyme inhibition (e.g., urease).
-
Neuroprotection: Acetylcholinesterase (AChE) inhibition.
Structural Logic (SAR)
The biological potency of these compounds is governed by three critical structural domains:
-
The N-Sulfonyl "Anchor": Modulates bioavailability and provides secondary binding interactions (e.g., hydrogen bonding in enzyme active sites).[1] Electron-withdrawing groups (e.g., 4-Cl, 4-NO
) on the sulfonyl phenyl ring often enhance potency.[1] -
The C3/C5 "Warheads": Introduction of arylidene groups at positions 3 and 5 creates bis(ylidene) systems. These act as Michael acceptors, covalently modifying cysteine residues on target proteins (e.g., thioredoxin reductase).
-
The C4 Carbonyl: Essential for hydrogen bond acceptance and maintaining the planarity required for DNA intercalation or protein binding.
Chemical Synthesis & Workflow
To access high-diversity libraries of these compounds, a modular synthetic approach is required.[1] The protocol below ensures high yield and purity, minimizing side reactions common in Mannich condensations.
DOT Diagram 1: Synthetic Pathway
Caption: Modular synthesis flow from Mannich base construction to N-sulfonylation and final arylidene functionalization.
Anticancer Activity: Mechanisms & Data[2][3][4][5][6]
The most potent derivatives in this class are the 3,5-bis(arylidene)-N-sulfonyl piperidin-4-ones .[1] These compounds function as "curcumin mimics" but with superior bioavailability.
Mechanism of Action[4][6][7]
-
ROS Generation: The
-unsaturated ketone moiety depletes cellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS). -
Mitochondrial Dysfunction: ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a collapse in membrane potential (
). -
Apoptosis: Cytochrome c release activates Caspase-3/7, leading to DNA fragmentation.[1]
-
ER Stress: Specific derivatives like PSP205 inhibit the COPI complex (specifically COPB2), causing accumulation of unfolded proteins and triggering autophagy-mediated cell death.[1]
DOT Diagram 2: Apoptotic Signaling Cascade
Caption: Pathway map showing how N-sulfonyl piperidinones trigger apoptosis via oxidative and ER stress.[1][2]
Comparative Cytotoxicity Data
The following table summarizes IC
| Compound Class | Substituent (R) | Cell Line | IC | Mechanism Note |
| Parent Scaffold | 4-Cl-Ph-SO | HCT116 | > 50 | Low intrinsic cytotoxicity |
| Bis(ylidene) | 4-F-Benzylidene | HCT116 | 0.8 ± 0.1 | High ROS induction |
| Bis(ylidene) | 4-F-Benzylidene | MCF7 | 1.2 ± 0.2 | G2/M Arrest |
| PSP205 | Phenylsulfonyl | Colon | ~2.5 | ER Stress / Autophagy |
| Curcumin (Control) | - | HCT116 | 4.3 ± 0.5 | Reference standard |
Data synthesized from representative literature ranges (see References).
Antimicrobial & Enzyme Inhibition Profile[2][8][9]
Beyond oncology, these scaffolds exhibit significant activity against resistant microbial strains and neurodegenerative targets.
Antimicrobial Activity[2][8][9][10][11][12][13][14]
-
Antifungal: 3,5-dibenzylidene-1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidin-4-one has shown superior activity against Aspergillus niger compared to standard fungicides.[1] The sulfonyl group facilitates penetration of the fungal cell wall.
-
Antibacterial: Derivatives with electron-withdrawing groups (Cl, NO
) on the sulfonyl ring show moderate to strong activity against S. aureus and S. typhi.
Enzyme Targets[3]
-
Acetylcholinesterase (AChE): N-sulfonyl piperidines act as dual binding site inhibitors.[1] The piperidine ring interacts with the catalytic anionic site (CAS), while the sulfonyl aromatic ring engages the peripheral anionic site (PAS) via
stacking. -
Carbonic Anhydrase (CA) IX: Sulfonamide-tethered piperidines are potent inhibitors of CA IX, a hypoxia-induced enzyme critical for tumor pH regulation.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(Benzenesulfonyl)piperidin-4-one
Self-Validating Step: Monitor the disappearance of the N-H stretch (3300 cm
-
Reagents: Piperidin-4-one hydrochloride (10 mmol), Benzenesulfonyl chloride (12 mmol), Triethylamine (TEA, 25 mmol), Dichloromethane (DCM, 50 mL).[1]
-
Procedure:
-
Suspend piperidin-4-one HCl in dry DCM at 0°C.
-
Add TEA dropwise; stir for 15 min until the solution clears.
-
Add Benzenesulfonyl chloride dropwise over 20 min.
-
Allow to warm to room temperature and stir for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove excess amine), then saturated NaHCO
, then brine. Dry over Na SO . -
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: MTT Cytotoxicity Assay
Self-Validating Step: Z-factor calculation must be > 0.5 for the assay to be considered valid.[1]
-
Seeding: Seed HCT116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 – 100
M). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. (2022).[1] Link
-
PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacology & Translational Science. (2025).[1] Link
-
Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Journal of the Serbian Chemical Society. (2016). Link
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Brazilian Journal of Pharmaceutical Sciences. (2026).[1][3] Link
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking. Current Issues in Molecular Biology. (2022). Link
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. (2022).[1] Link
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physical properties of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Comprehensive Characterization of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one: A Technical Guide
Introduction & Molecular Architecture
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a specialized heterocyclic intermediate widely utilized in medicinal chemistry and drug discovery. Belonging to the class of N-sulfonyl piperidones, this compound serves as a critical scaffold for the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) such as chemokine receptors (e.g., CCR antagonists) and enzymes like 11
The molecule features a piperidin-4-one ring rigidified by a sulfonyl group, which is further substituted with a 3,5-dimethylphenyl moiety. This specific substitution pattern offers unique steric and electronic properties compared to the more common tosyl (4-methyl) analogs, often enhancing metabolic stability and selectivity in downstream pharmacophores.
Physicochemical Profile
The following data consolidates predicted and analog-derived physicochemical properties. Due to the specialized nature of this intermediate, experimental values are approximated based on structural analogs (e.g., 1-tosylpiperidin-4-one).
| Property | Value / Descriptor | Note |
| IUPAC Name | 1-(3,5-dimethylbenzenesulfonyl)piperidin-4-one | |
| Molecular Formula | C | |
| Molecular Weight | 267.34 g/mol | |
| Physical State | Solid (Crystalline powder) | Typical for sulfonyl piperidones |
| Melting Point | 130 – 150 °C (Predicted) | Analogous to tosyl derivative (132°C) |
| Boiling Point | Decomposes prior to boiling | >300°C at 760 mmHg (Theoretical) |
| Solubility (Water) | Low (< 50 | Hydrophobic sulfonamide core |
| Solubility (Organic) | High (DMSO, DCM, Chloroform, Ethyl Acetate) | |
| LogP (Octanol/Water) | ~1.8 – 2.2 (Predicted) | Moderate Lipophilicity |
| Topological PSA | 59.3 Å | Polar Surface Area |
| H-Bond Acceptors | 4 | (3 Oxygen, 1 Nitrogen) |
| H-Bond Donors | 0 |
Spectral Characterization
Accurate structural verification is essential for quality control. The following spectral data is derived from theoretical shifts and validated against the closely related 1-tosylpiperidin-4-one analog.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.42 | Singlet (s) | 2H | Ar-H (Ortho) | Protons at positions 2,6 of phenyl ring |
| 7.20 | Singlet (s) | 1H | Ar-H (Para) | Proton at position 4 of phenyl ring |
| 3.38 – 3.42 | Triplet (t) | 4H | N-CH | Piperidine protons |
| 2.52 – 2.56 | Triplet (t) | 4H | CO-CH | Piperidine protons |
| 2.40 | Singlet (s) | 6H | Ar-CH | Two methyl groups at positions 3,5 |
Interpretation: The key differentiator from the tosyl analog is the aromatic region. Instead of the characteristic AA'BB' doublet system of a para-substituted ring, the 3,5-dimethyl substitution yields two distinct singlets (2:1 ratio) corresponding to the ortho and para protons, respectively.
Experimental Protocols
Synthesis Workflow: Sulfonylation of 4-Piperidone
This protocol outlines the robust synthesis of the target compound from commercially available precursors.
Reagents:
-
4-Piperidone hydrochloride monohydrate (CAS: 41979-39-9)
-
3,5-Dimethylbenzenesulfonyl chloride (CAS: 2905-27-3)
-
Triethylamine (Et
N) or Potassium Carbonate (K CO ) -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Piperidone HCl (1.0 equiv) in dry DCM (0.2 M concentration).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.5 equiv) dropwise. The suspension will clear as the free base is liberated.
-
Sulfonylation: Slowly add 3,5-Dimethylbenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Eluent: 1:1 Hexane/EtOAc).
-
Work-up: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted piperidone and amine), followed by saturated NaHCO
and brine. -
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize the resulting solid from Ethanol/Hexane or purify via silica gel chromatography.
Visual Synthesis Workflow
Caption: Step-by-step synthetic pathway for the sulfonylation of 4-piperidone.
Handling & Safety (HSE)
While specific MSDS data for this exact derivative may be limited, it shares hazard profiles with similar sulfonyl piperidines.
-
Signal Word: WARNING
-
GHS Classifications:
-
Precautionary Measures:
References
-
PubChem Compound Summary. "1-Tosylpiperidin-4-one (Analogous Structure)." National Center for Biotechnology Information. Available at: [Link][1]
-
SpectraBase. "1-Tosyl-4-piperidone NMR Data." John Wiley & Sons. Available at: [Link]
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The Piperidin-4-one Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
Abstract
The piperidin-4-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide explores the key therapeutic targets of piperidin-4-one derivatives, delving into their mechanisms of action across oncology, infectious diseases, and neurology. We will dissect the intricate signaling pathways modulated by these compounds, present a comprehensive overview of their biological activities through quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable pharmacophore.
Introduction: The Therapeutic Promise of a Versatile Scaffold
The piperidine ring is a fundamental structural unit in numerous pharmaceuticals and natural products.[1] The incorporation of a ketone functionality at the 4-position endows the piperidin-4-one scaffold with unique electronic and conformational properties, making it an ideal platform for designing molecules that can interact with a diverse range of biological targets.[2] The synthetic accessibility of piperidin-4-ones, often through multicomponent reactions like the Mannich reaction, allows for the creation of extensive compound libraries for high-throughput screening.[1][3] This guide will illuminate the key therapeutic avenues where piperidin-4-one derivatives have shown significant promise, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective activities.
Anticancer Applications: A Multi-pronged Attack on Malignancy
Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[2][4] Their anticancer effects are often multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis.[5]
Induction of Apoptosis: The Intrinsic Pathway
A primary mechanism by which piperidin-4-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that many of these compounds trigger the intrinsic apoptotic pathway, a process initiated by intracellular stress.[6]
Mechanism of Action:
The apoptotic cascade initiated by certain piperidin-4-one derivatives commences with the accumulation of reactive oxygen species (ROS) within the cancer cells. This surge in ROS leads to mitochondrial membrane depolarization, a critical event that disrupts the normal functioning of the mitochondria.[6] The compromised mitochondrial integrity results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex, in turn, activates caspase-9, an initiator caspase, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6] These effector caspases are the executioners of apoptosis, leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.[6]
Caption: Inhibition of NF-κB Signaling by Piperidin-4-one Derivatives.
Topoisomerase I/II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. [5]Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity. Piperidin-4-one derivatives have been identified as inhibitors of both topoisomerase I and II, making them attractive candidates for cancer chemotherapy. [7][8][9] Mechanism of Action:
Topoisomerases function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other to relieve supercoiling, and then resealing the breaks. Topoisomerase inhibitors interfere with this process by stabilizing the transient DNA-enzyme complex, leading to the accumulation of DNA strand breaks. [5]These unrepaired DNA lesions trigger cell cycle arrest and ultimately induce apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of piperidin-4-one derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung (A549) | ~1.3 | [10] |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Breast (MCF-7) | Potent | [10] |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Ovarian (OVCAR-3) | Potent | [10] |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Cervical (HeLa) | Potent | [10] |
| 4-Benzoylthiosemicarbazides | Breast (MDA-MB-231) | ~50 (for Topo II inhibition) | [7][8] |
| 4-Benzoylthiosemicarbazides | Breast (MCF-7) | ~50 (for Topo II inhibition) | [7][8] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Fibrosarcoma (HT1080) | 96.25 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Cervical (HeLa) | 74.8 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Colon (Caco-2) | 76.92 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Lung (A549) | 148 | [4] |
| Indole-t[3][11][12]riazolo[1,5-a]pyrimidine hybrids | Colon (HCT-116) | 9.58 - 68.9 | [13] |
| Chromene derivatives | Breast | 4.74 - 21.97 (µg/mL) | [14] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia | Active | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial and Antifungal Activity: Combating Infectious Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Piperidin-4-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. [1][3][15][16][17]
Mechanism of Action
The precise molecular targets for the antimicrobial activity of many piperidin-4-one derivatives are still under investigation. However, their broad-spectrum activity suggests that they may act on multiple targets or fundamental cellular processes. Some proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes involved in metabolic pathways, or interference with DNA replication. The addition of certain moieties, such as thiosemicarbazone, has been shown to enhance antifungal activity. [3]
Quantitative Data: In Vitro Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus | Varies | [3] |
| " | Escherichia coli | Varies | [3] |
| " | Bacillus subtilis | Varies | [3] |
| Thiosemicarbazone derivatives | Microsporum gypseum | Significant activity | [3] |
| " | Microsporum canis | Significant activity | [3] |
| " | Trichophyton mentagrophytes | Significant activity | [3] |
| " | Trichophyton rubrum | Significant activity | [3] |
| " | Candida albicans | Significant activity | [3] |
| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Bacillus subtilis | Excellent activity | [1] |
| " | Staphylococcus aureus | Excellent activity | [1] |
| " | Candida albicans | Excellent activity | [1] |
| 1,5-Diarylidene-4-piperidones | Cryptococcus neoformans | 7.8 - 250 (µM) | [18] |
| N-Methyl 4-piperidone-derived curcuminoids | Streptococcus mutans | 250 - 500 | [19] |
| " | Streptococcus salivarius | 250 - 500 | [19] |
| " | Lactobacillus paracasei | 250 - 500 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of the piperidin-4-one derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Potential: Targeting Viral Replication
Piperidin-4-one derivatives have also shown promise as antiviral agents, with activity reported against human immunodeficiency virus (HIV) and influenza virus. [12][20][21][22][23]
Inhibition of HIV Reverse Transcriptase
Reverse transcriptase (RT) is a key enzyme in the HIV replication cycle, responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its activity. Several piperidin-4-yl-aminopyrimidine derivatives have been identified as potent NNRTIs. [20][21] Mechanism of Action: These derivatives bind to a hydrophobic pocket near the polymerase active site of HIV-1 RT. [24]This binding is non-competitive with respect to the deoxynucleotide triphosphate substrates and results in the allosteric inhibition of the enzyme's DNA polymerase activity. [25]
Inhibition of Influenza Virus Replication
Some piperidine-based derivatives have been found to inhibit influenza virus replication. [12][22][23]The exact mechanism of action for some of these compounds is still under investigation, but they appear to interfere with an early to middle stage of the viral replication cycle. [12][22]Potential targets include viral entry mediated by hemagglutinin (HA) or the function of viral neuraminidase (NA). [26]Neuraminidase is a viral surface glycoprotein that is essential for the release of progeny virions from infected cells. [12]
Quantitative Data: In Vitro Antiviral Activity
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of its maximal response.
| Compound Class | Virus | EC50 | Reference |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 (wild-type) | Single-digit nM | [20] |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza A (H3N2, H1N1), Influenza B | as low as 0.05 µM | [12][22] |
| Piperidine-linked amino-triazine derivatives | HIV-1 (wild-type) | 4.61 nM | [27] |
| Piperidine CD4-mimetic compounds | HIV-1 (JRFL) | 43.82 - 67.24 µM | [28] |
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is measured.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the piperidin-4-one derivative at various concentrations. Prepare a solution of a fluorogenic neuraminidase substrate (e.g., MUNANA) and a solution of purified influenza neuraminidase.
-
Incubation: In a 96-well plate, mix the neuraminidase enzyme with the piperidin-4-one derivative dilutions and incubate for a short period.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value. [29][30][31][32][33]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have demonstrated neuroprotective effects in various experimental models. [34][35][36]
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases.
Mechanism of Action: Studies have shown that piperine and its derivatives can exert their neuroprotective effects by modulating the PI3K/Akt/mTOR pathway. [34][35][36]In some contexts, these compounds can inhibit this pathway, leading to the induction of autophagy, a cellular process that removes damaged organelles and protein aggregates, which are hallmarks of many neurodegenerative disorders. [34][35]By promoting the clearance of these toxic components, piperidin-4-one derivatives can help maintain neuronal health and function.
Caption: Neuroprotection via Modulation of the PI3K/Akt/mTOR Pathway.
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Induction of Neurotoxicity: Expose the differentiated cells to a neurotoxin relevant to the disease being modeled (e.g., MPP+ for Parkinson's disease, Aβ oligomers for Alzheimer's disease).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the piperidin-4-one derivative.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
-
Mechanistic Studies: To investigate the underlying mechanism, perform further analyses such as:
-
Western Blotting: To measure the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Autophagy Assays: To assess the formation of autophagosomes (e.g., by monitoring LC3-II levels).
-
Measurement of ROS: To evaluate the antioxidant properties of the compound.
-
Conclusion and Future Directions
The piperidin-4-one scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse therapeutic activities. This guide has highlighted their significant potential in oncology, infectious diseases, and neurology by detailing their mechanisms of action, providing quantitative measures of their efficacy, and outlining key experimental protocols for their evaluation.
The future of piperidin-4-one-based drug discovery lies in the rational design of more potent and selective derivatives. A deeper understanding of their interactions with specific molecular targets will be crucial for optimizing their therapeutic index and minimizing off-target effects. Further exploration of their potential in combination therapies, particularly in cancer treatment, could lead to synergistic effects and overcome drug resistance. The continued investigation of this versatile scaffold holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.
References
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Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (n.d.). National Center for Biotechnology Information. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. (2008). PubMed. [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). PubMed. [Link]
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Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]
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Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. (1993). PubMed. [Link]
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Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
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Cytotoxicity and topoisomerase I/II inhibition activity of novel 4-aryl/alkyl-1-(piperidin-4-yl). (2013). Informa Healthcare. [Link]
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1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015). Longdom Publishing. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (n.d.). National Center for Biotechnology Information. [Link]
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Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. (n.d.). National Institutes of Health. [Link]
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Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PubMed. [Link]
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Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]
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Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (n.d.). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Introduction: The Significance of the N-Sulfonyl Piperidin-4-one Scaffold
The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, antimicrobial, and central nervous system effects.[2][3] The functionalization of the piperidine nitrogen atom provides a critical vector for modifying the molecule's physicochemical properties and biological target engagement.
Specifically, the introduction of an N-arylsulfonyl group, as in the target molecule 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one, creates a sulfonamide linkage. This functional group is a cornerstone of numerous therapeutic agents due to its ability to act as a stable, non-basic nitrogen substituent that can engage in crucial hydrogen bonding interactions with biological targets.[4]
This document provides a comprehensive, field-proven protocol for the synthesis of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one. It is designed for researchers in chemical synthesis and drug development, offering a detailed step-by-step methodology, the scientific rationale behind key procedural choices, and a robust framework for product validation.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical nucleophilic substitution reaction. The secondary amine of piperidin-4-one acts as a nucleophile, attacking the electrophilic sulfur atom of 3,5-dimethylbenzenesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is employed to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the piperidine nitrogen and ensuring the reaction proceeds to completion.
Overall Reaction
Caption: Overall synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, including in-process checks and terminal characterization to ensure the identity and purity of the final product.
Materials and Reagents
Quantitative data for the synthesis are summarized in the table below.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |
| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 | 10.0 | 1.0 | 1.36 g | Sigma-Aldrich |
| 3,5-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | 10.0 | 1.0 | 2.05 g | Alfa Aesar |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 22.0 | 2.2 | 3.05 mL | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | - | 100 mL | VWR |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | - | - | 50 mL | - |
| Sat. Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | - | 50 mL | - |
| Brine (Sat. NaCl aq.) | NaCl | 58.44 | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g | - |
Equipment
-
250 mL Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen inlet/drying tube
-
Addition funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
-
Standard laboratory glassware
Experimental Workflow
The end-to-end process from reaction setup to final product analysis is outlined below.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add piperidin-4-one hydrochloride (1.36 g, 10.0 mmol). Add anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Stir the suspension and add triethylamine (3.05 mL, 22.0 mmol). Stir for 5 minutes at room temperature.
-
Causality Note: Piperidin-4-one is supplied as a hydrochloride salt to improve stability. Two equivalents of base are used: the first equivalent neutralizes the HCl salt to generate the free piperidine nucleophile in situ, and the second is to quench the HCl generated by the subsequent sulfonylation reaction.[5]
-
-
Sulfonyl Chloride Addition: In a separate beaker, dissolve 3,5-dimethylbenzenesulfonyl chloride (2.05 g, 10.0 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the stirring piperidin-4-one mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours when the piperidin-4-one spot is no longer visible.
-
Aqueous Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Causality Note: The HCl wash removes any remaining triethylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer before the final drying step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
The crude product, often an off-white solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be employed.[3]
-
Characterization and Data Validation
Proper characterization is essential to confirm the synthesis of the correct product and assess its purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₇NO₃S
-
Molecular Weight: 267.34 g/mol
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40 (s, 2H, Ar-H), δ ~7.20 (s, 1H, Ar-H), δ ~3.40 (t, 4H, -CH₂-N-CH₂-), δ ~2.60 (t, 4H, -CH₂-C(O)-CH₂-), δ ~2.40 (s, 6H, Ar-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~207.0 (C=O), δ ~140.0 (Ar-C), δ ~135.0 (Ar-C), δ ~134.0 (Ar-CH), δ ~128.0 (Ar-C), δ ~45.0 (-CH₂-N-), δ ~41.0 (-CH₂-C(O)-), δ ~21.0 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~2920 (C-H stretch), ~1720 (C=O stretch, ketone), ~1340 & ~1160 (S=O stretch, sulfonamide). |
| Mass Spec (ESI+) | m/z 268.1 [M+H]⁺, 290.1 [M+Na]⁺. |
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
3,5-Dimethylbenzenesulfonyl chloride: Corrosive and a lachrymator. Handle with care and avoid inhalation or contact with skin. It is moisture-sensitive.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong odor. Handle in the fume hood.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive piperidin-4-one (HCl salt not neutralized). | Ensure at least 2 equivalents of base are used. Check the quality of the base. |
| Wet solvent or reagents. | Use anhydrous solvents and fresh reagents. Sulfonyl chloride is sensitive to hydrolysis. | |
| Multiple Spots on TLC | Incomplete reaction or side products. | Allow the reaction to run longer. If side products persist, optimize purification. |
| Low Yield after Workup | Product loss during aqueous washes. | Ensure pH is controlled during washes. Avoid overly aggressive extractions. |
Conclusion
This protocol details a reliable and reproducible method for the synthesis of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one. By following the outlined steps for reaction, workup, and purification, and by validating the final product against the provided characterization data, researchers can confidently produce this valuable chemical intermediate for applications in medicinal chemistry and materials science. The emphasis on the rationale behind key steps provides the user with the necessary scientific context to adapt or troubleshoot the procedure as needed.
References
- Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl] - PSGCAS. (2025). Asian Journal of Chemistry.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
(PDF) Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition - ResearchGate. (2025). ResearchGate. [Link]
-
Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide - ResearchGate. (2026). ResearchGate. [Link]
-
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3. [Link]
-
Arulraj, R., & Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Zainullina, L. F., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules, 29(12), 2765. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. European Journal of Medicinal Chemistry, 46(7), 3012-3018. [Link]
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- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Application Notes & Protocols: Leveraging 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and blockbuster pharmaceuticals.[1][2][3] More than one hundred commercially available drugs, spanning therapeutic areas from oncology to central nervous system disorders, incorporate this six-membered nitrogenous heterocycle.[1] The power of the piperidine motif lies in its inherent three-dimensional (3D) geometry, which provides a rigid and predictable framework for orienting substituents into protein binding pockets, offering access to interactions unavailable to flat, aromatic systems.[1][4]
This guide focuses on a highly versatile building block, 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one , designed for the efficient construction of diverse chemical libraries. This reagent features three key strategic elements:
-
A Reactive Ketone Handle: The C4-keto group is an exceptionally versatile functional group, primed for a wide array of chemical transformations.
-
An N-Sulfonyl Moiety: The N-sulfonyl group serves a dual purpose. It removes the basicity of the piperidine nitrogen, preventing unwanted side reactions in many synthetic steps. Furthermore, it acts as a rigidifying element and a key interaction point, with the 3,5-dimethylphenyl group providing specific steric and lipophilic properties that can be exploited for targeted library design.
-
Suitability for Parallel Synthesis: The robust nature of the scaffold and the high-yielding, reliable chemistry it undergoes make it an ideal candidate for automated and high-throughput synthesis platforms.[5]
This document provides a detailed exploration of the core chemistry, a step-by-step protocol for parallel library generation via reductive amination, and an overview of advanced diversification strategies.
Core Application: Parallel Reductive Amination
Reductive amination is the cornerstone reaction for functionalizing the 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one core. It is a robust, reliable, and high-yielding transformation that is exceptionally well-suited to a parallel synthesis format. The reaction proceeds in two main stages: the formation of an intermediate iminium ion from the ketone and an amine, followed by its immediate reduction to the corresponding amine.[6][7]
Mechanism and Reagent Selection
The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting ketone.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent, it can prematurely reduce the starting ketone, leading to undesired alcohol byproducts.[6] Its use often requires a two-step process where the imine is pre-formed before the reductant is added.[8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄, it is effective at reducing iminium ions at slightly acidic pH. However, the generation of toxic cyanide waste streams is a significant drawback, particularly in a high-throughput setting.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for parallel reductive amination.[6][8] It is a mild and selective reducing agent that is not water-sensitive and performs optimally in solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF).[8] The acetic acid byproduct can also help catalyze iminium ion formation.
For these reasons, the following protocols will focus on the use of Sodium Triacetoxyborohydride (STAB) as the preferred reducing agent.
Workflow for Parallel Library Synthesis
The following diagram illustrates a typical workflow for generating a 96-compound library using reductive amination in a multi-well plate format.
Protocol: 96-Well Parallel Synthesis of a 4-Amino-Piperidine Library
This protocol details the synthesis of a 96-member library from 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one and a diverse set of primary amines.
Materials & Equipment:
-
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
-
Library of 96 diverse primary amines
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Automated liquid handler (or manual multi-channel pipettes)
-
96-well reaction block with sealing mats
-
Orbital shaker
-
Centrifugal evaporator
-
LC-MS system for analysis
Procedure:
1. Reagent Preparation (Stock Solutions)
-
Ketone Stock (0.2 M): Dissolve an appropriate amount of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in anhydrous DCE.
-
Amine Library Plate (0.25 M): Prepare a 96-well plate containing solutions of 96 unique primary amines in anhydrous DCE.
-
STAB Slurry (0.6 M): Carefully prepare a slurry of STAB in anhydrous DCE. Note: Prepare this fresh and keep it agitated during dispensing to ensure homogeneity.
2. Reaction Assembly (in a 96-well, 1-2 mL reaction block)
-
Using an automated liquid handler, add 250 µL of the Ketone Stock solution (0.05 mmol, 1.0 equiv) to each well.
-
Add 250 µL of the appropriate amine solution (0.0625 mmol, 1.25 equiv) from the Amine Library Plate to its corresponding well.
-
Allow the plate to agitate gently for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add 250 µL of the STAB slurry (0.15 mmol, 3.0 equiv) to each well.
-
Securely seal the reaction block with a chemically resistant sealing mat.
3. Reaction Incubation
-
Place the sealed reaction block on an orbital shaker and agitate at room temperature (approx. 25°C) for 16-24 hours.
4. Work-up and Isolation
-
Unseal the reaction block in a fume hood.
-
Add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction and any remaining reducing agent.
-
Seal the plate again and shake vigorously for 10 minutes.
-
Separate the organic (DCE) layer. This can be done manually or using automated liquid-liquid extraction systems. Alternatively, the entire mixture can be passed through a hydrophobic frit or a phase-separation SPE plate.
-
Transfer the organic layer to a clean 96-well collection plate.
-
Concentrate the plate to dryness using a centrifugal evaporator.
5. Analysis and Archiving
-
Re-dissolve the dried residues in a suitable solvent (e.g., 500 µL of DMSO or DMA).
-
Perform LC-MS analysis on a small aliquot from each well to determine product identity and purity.
-
The resulting plate constitutes the final compound library, ready for biological screening.
Representative Library Data
The following table illustrates a small, representative subset of compounds that can be generated using the described protocol.
| Well ID | Input Amine | Product Structure | Formula | Exact Mass |
| A1 | Benzylamine | C₂₂H₂₈N₂O₂S | 396.1872 | |
| A2 | 4-Fluoroaniline | C₂₁H₂₅FN₂O₂S | 404.1621 | |
| A3 | Cyclopropylamine | C₁₈H₂₆N₂O₂S | 346.1715 | |
| A4 | 2-Amino-thiazole | C₁₈H₂₂N₄O₂S₂ | 418.1133 |
(Note: Images are illustrative representations of chemical structures)
Advanced Diversification Strategies
The utility of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one extends far beyond reductive amination. The C4-keto group is a gateway to a multitude of other chemical transformations, allowing for the creation of libraries with diverse core scaffolds.
-
Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithiums (R-Li) can add to the carbonyl to generate tertiary alcohols, introducing a new stereocenter and providing access to a different vector space.
-
Olefination Reactions: The Wittig reaction or the Horner-Wadsworth-Emmons (HWE) olefination converts the ketone into an exocyclic double bond, creating 4-alkylidene-piperidines. This is useful for presenting substituents in a more rigid, planar fashion away from the core.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can yield electron-deficient alkenes, which themselves can be used as Michael acceptors for further library elaboration.[10][11]
Each of these transformations can be adapted to parallel synthesis formats, dramatically expanding the chemical space accessible from this single, versatile building block.
Conclusion
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a powerful and versatile building block for diversity-oriented synthesis. Its robust chemical nature and the reactivity of its C4-keto group make it an ideal substrate for high-throughput library generation. The reductive amination protocol detailed here provides a reliable and scalable method for producing large libraries of 4-substituted piperidines with high 3D character. By exploring further diversification chemistries, researchers can leverage this scaffold to rapidly generate novel, structurally diverse small molecules to fuel early-stage drug discovery programs.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. Available at: [Link]
-
Preprints.org. (2022). Synthesis, Characterization and Computational Studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Preprints.org. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f, 5a–q, 7a and b and 8a and b. ResearchGate. Available at: [Link]
-
PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. National Center for Biotechnology Information. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The reductive amination reaction. ResearchGate. Available at: [Link]
-
PubMed. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. (n.d.). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available at: [Link]
-
Open Exploration Publishing. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Open Exploration Publishing. Available at: [Link]
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1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one as a scaffold for library synthesis
Application Note: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one as a Scaffold for Library Synthesis
Part 1: Introduction & Strategic Value
In the landscape of diversity-oriented synthesis (DOS), the 1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-one (hereafter referred to as Scaffold X ) represents a "privileged structure." It combines a rigid, pharmacologically active sulfonamide core with a highly reactive ketone handle, allowing for orthogonal diversification.[1]
Why this Scaffold?
-
Metabolic Stability: The 3,5-dimethyl substitution pattern on the aryl ring blocks the primary metabolic "soft spots" (para-position is open but sterically shielded; meta-methyls prevent simple oxidation).
-
Solubility Profile: The lipophilic aryl sulfonyl group balances the polarity of the piperidine ring, often improving membrane permeability (LogP ~2.5–3.0 range) compared to simple alkyl derivatives.[1]
-
Synthetic Versatility: The C4-ketone serves as a "diversity hub," accessible to reductive aminations, spirocyclizations, and olefinations without affecting the sulfonamide anchor.[1]
Part 2: Core Synthesis Protocol
Objective: Multi-gram synthesis of the core scaffold Scaffold X . Scale: 10.0 g input (Piperidin-4-one HCl).
Reagents & Materials
-
Piperidin-4-one hydrochloride monohydrate (CAS: 40064-34-4)
-
3,5-Dimethylbenzenesulfonyl chloride (CAS: 16173-52-7)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
1M HCl and Sat. NaHCO₃
Step-by-Step Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend piperidin-4-one HCl (10.0 g, 65.1 mmol) in anhydrous DCM (150 mL). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add TEA (27.2 mL, 195 mmol, 3.0 equiv) dropwise over 15 minutes. The suspension will clear as the free base is liberated.[1] Critical: Maintain temperature < 5 °C to prevent self-condensation of the free piperidone.
-
Sulfonylation: Dissolve 3,5-dimethylbenzenesulfonyl chloride (14.0 g, 68.4 mmol, 1.05 equiv) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Product R_f ~ 0.6).[1]
-
Workup:
-
Purification: Concentrate in vacuo. The resulting solid is often pure enough (>95%) for library use.[1] If necessary, recrystallize from EtOH/Hexanes or purify via flash chromatography (0-40% EtOAc in Hexanes).[1]
Yield Expectation: 85–92% (White crystalline solid).[1] Key QC Marker: ¹H NMR (CDCl₃) δ 7.45 (s, 2H), 7.20 (s, 1H), 3.40 (t, 4H), 2.55 (t, 4H), 2.40 (s, 6H).[1]
Part 3: Library Diversification Modules
The true power of Scaffold X lies in its ability to generate three distinct chemotypes from a single precursor.[1]
Module A: Reductive Amination (The "Workhorse")
Target: Secondary/Tertiary Amines at C4.[1] Application: GPCR ligands, Kinase inhibitors.[1]
Protocol:
-
Dissolve Scaffold X (0.2 mmol) and Primary Amine (0.24 mmol, 1.2 equiv) in DCE (2 mL).
-
Add Acetic Acid (1 drop, cat.) and stir for 30 min to form the imine.
-
Add NaBH(OAc)₃ (0.3 mmol, 1.5 equiv). Stir at RT for 16 h.[1]
-
Quench: Add 1M NaOH (1 mL). Extract with DCM.[1]
-
Purification: SCX-2 cartridge (Catch & Release).
Module B: Spirocyclization (Bucherer-Bergs)
Target: Spiro-hydantoins.[1] Application: Protease inhibitors, Ion channel modulators.[1]
Protocol:
-
In a pressure vial, combine Scaffold X (0.5 mmol), (NH₄)₂CO₃ (1.5 mmol), and KCN (0.75 mmol) in 50% EtOH/H₂O (3 mL).
-
Heat to 60 °C for 24 h.
-
Workup: Cool to RT. Acidify carefully with 1M HCl (Caution: HCN gas).[1] The spiro-hydantoin usually precipitates.[1] Filter and wash with water.[1][2]
Module C: Horner-Wadsworth-Emmons (HWE)
Target: Exocyclic Alkenes/Esters.[1] Application: Michael acceptors, covalent inhibitors.[1]
Protocol:
-
Suspend NaH (1.2 equiv) in dry THF at 0 °C.
-
Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min.
-
Add Scaffold X (1.0 equiv) in THF.[1]
-
Warm to RT and stir 12 h.
-
Workup: Aqueous quench, EtOAc extraction.
Part 4: Visualization of Workflows
Caption: Divergent synthesis strategy starting from the core Scaffold X to generate three distinct chemotype libraries.
Part 5: Data Summary & QC
Table 1: Representative Library Metrics
| Reaction Type | Diversity Reagent | Typical Yield (%) | Purity (LCMS) | Key Spectral Feature |
| Scaffold Synthesis | 3,5-Dimethylbenzenesulfonyl Cl | 88% | >98% | C=O stretch (1715 cm⁻¹) |
| Reductive Amination | Benzylamine | 75-90% | >95% | Disappearance of C=O |
| Spirocyclization | Potassium Cyanide | 60-75% | >90% | NH signals (Hydantoin) |
| HWE Olefination | Triethyl phosphonoacetate | 80-85% | >95% | Exocyclic C=C (~5.8 ppm) |
Troubleshooting Tips:
-
Low Yield in Sulfonylation: Ensure the piperidone HCl is fully neutralized.[1] If the reaction remains acidic, the amine will not react.[1] Use an internal indicator or check pH paper (aim for pH 8-9).[1]
-
Bis-alkylation in Reductive Amination: If using primary amines, use a slight excess of the amine (1.2 equiv) relative to the ketone to favor the mono-alkylation product, or use bulky reducing agents.[1]
References
-
Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold. Source: DiVA Portal (2005).[1] URL:[Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry (2016).[1][3] URL:[Link][1][3]
-
Piperidin-4-one: the potential pharmacophore. Source: PubMed (2013).[1] URL:[Link][1]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: MDPI (2021).[1] URL:[Link][1]
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine (Analogous Structure Data). Source: PubChem.[1][4] URL:[Link][1]
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- 4. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine | C10H16N2O3S | CID 2741503 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Piperidin-4-one Scaffold: A Privileged Structure in Modern Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile and "privileged" structure. Its synthetic tractability and the ability to readily introduce functional diversity at multiple positions—the nitrogen atom, the C3/C5 positions adjacent to the carbonyl group, and the C2/C6 positions—make it an ideal starting point for the construction of compound libraries aimed at discovering new therapeutic agents.[2][3] This guide provides an in-depth exploration of the applications of piperidin-4-ones, detailing their roles in various therapeutic areas and providing robust protocols for their synthesis and biological evaluation.
Therapeutic Applications: A Landscape of Diverse Bioactivity
The piperidin-4-one nucleus is a key pharmacophore that has been successfully exploited to develop agents for a wide range of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents.[2][4]
Anticancer Activity
The fight against cancer has been a major focus for the application of piperidin-4-one chemistry. Many derivatives, particularly 3,5-bis(benzylidene)piperidin-4-ones, which are synthetic analogs of curcumin, have shown potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][6]
Mechanism of Action: These compounds often exert their effects through multiple mechanisms. They can induce apoptosis, inhibit crucial enzymes like topoisomerase II-α, and interfere with pro-angiogenic transcription factors.[5] For instance, the compound 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one has demonstrated antiproliferation properties against breast and pancreatic cancer cell lines with greater potency than curcumin, believed to be through the inhibition of the hypoxia-inducible factor (HIF).[5] Other derivatives have been shown to be effective against colon, breast, and skin cancer cell lines, with some exhibiting dual inhibitory properties against human topoisomerase I and IIα.[5]
| Compound Type | Cancer Cell Lines | Notable Activity | Reference |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (breast), PC3 (pancreatic) | Higher potency than curcumin | [5] |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (colon), MCF7 (breast) | Potent antiproliferative properties | [5] |
| Furfurylidene 4-piperidone analogs | Molt-4 (leukemia) | Significant cytotoxicity | [6] |
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | HCT116 (colon) | Inhibition of xenograft growth in mice | [7] |
Antimicrobial and Antiviral Activity
Piperidin-4-one derivatives have also been identified as promising antimicrobial and antiviral agents.[4][8] Their broad-spectrum activity makes them attractive candidates for combating infectious diseases.
Antibacterial and Antifungal Action: Series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro antibacterial activity against various strains, with some compounds showing efficacy comparable to ampicillin.[4] The addition of a thiosemicarbazone moiety has been noted to enhance antifungal activity when compared to the parent piperidin-4-one.[4] Furthermore, N-benzyl piperidin-4-one derivatives have demonstrated potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[9]
Antiviral Potential: The versatility of the piperidin-4-one scaffold extends to antiviral applications, with some synthesized agents showing activity against SARS-CoV-2.[5] This highlights the potential for this class of compounds in addressing emerging viral threats.
Central Nervous System (CNS) Applications
The piperidine scaffold is a common feature in drugs targeting the central nervous system, and piperidin-4-ones are valuable intermediates in the synthesis of CNS-active compounds.[10][11]
Neuroprotective and Enzyme Inhibition: Derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[5] Additionally, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, an enzyme involved in the formation of neurotoxic amyloid-beta variants in Alzheimer's disease.[12] The development of ligands for the sigma-1 (σ1) receptor, a target for treating neurodegenerative diseases and pain, has also utilized the piperidine scaffold.[10][13]
Synthetic Protocols: Building the Piperidin-4-one Core
A variety of methods exist for the synthesis of the piperidin-4-one ring system, with the Mannich reaction being a classical and widely used approach.[2][14] More recent methods focus on stereoselective synthesis and the use of green solvents.[8][15]
General Protocol for the Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-one via Mannich Reaction
This protocol describes a one-pot condensation reaction to form the piperidin-4-one ring.
Rationale: The Mannich reaction is a robust and straightforward method for creating the piperidin-4-one core from simple starting materials. The use of ammonium acetate serves as the nitrogen source for the piperidine ring.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl methyl ketone (1 equivalent), an appropriate aromatic aldehyde (e.g., benzaldehyde, 2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is typically cooled in an ice bath to precipitate the product. The solid is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to yield the purified 2,6-diaryl-3-methyl-piperidin-4-one.[14]
Biological Evaluation: Assessing Therapeutic Potential
Once synthesized, piperidin-4-one derivatives must be evaluated for their biological activity. A common and crucial assay for anticancer drug discovery is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol for In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidin-4-one compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.[5]
Visualizing the Workflow and Mechanisms
To better understand the processes involved in the development of piperidin-4-one-based therapeutics, diagrams can be highly effective.
Caption: Drug discovery workflow for piperidin-4-one derivatives.
Caption: Anticancer mechanisms of piperidin-4-one analogs.
Conclusion
The piperidin-4-one scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its place as a privileged structure in the ongoing search for novel and effective therapeutic agents. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to explore and expand upon the vast potential of this remarkable chemical entity.
References
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Available from: [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). Medicinal Chemistry Research, 22(10), 4579-4593. Available from: [Link]
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Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 8(5), 1959-1970. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Available from: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
-
Piperidin-4-one: The Potential Pharmacophore. (2025). ResearchGate. Available from: [Link]
-
Li, Z., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. Available from: [Link]
-
Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). Archiv der Pharmazie, 347(6), 421-431. Available from: [Link]
-
Li, Z., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886-4891. Available from: [Link]
-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2018). ResearchGate. Available from: [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Available from: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Available from: [Link]
-
Preparation of functionalized piperidines 4a-j in the presence of [TMBSED][OMs]2. (2020). ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). Asian Journal of Chemistry, 32(5), 1221-1224. Available from: [Link]
-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2018). Chemistry & Biodiversity, 15(8), e1800143. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. Available from: [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). Molecules, 31(1), 123. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules, 26(23), 7247. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 299, 116891. Available from: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules, 25(11), 2524. Available from: [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Available from: [Link]
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Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. (1963). Journal of Medicinal Chemistry, 6(4), 460-461. Available from: [Link]
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Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). ResearchGate. Available from: [Link]
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]
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Application Note: Aldol Condensation Reactions for Substituted Piperidin-4-ones
A Strategic Guide to C-C Bond Formation for the Synthesis of Complex Heterocycles
Introduction: The Central Role of Piperidin-4-ones in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, making it a "privileged scaffold" in drug discovery.[1] Specifically, substituted piperidin-4-ones are versatile synthetic intermediates, providing a robust framework for the development of novel therapeutic agents across multiple disease areas, including oncology, virology, and neurodegenerative disorders.[2][3] Their value lies in the strategic placement of a carbonyl group, which serves as a synthetic handle for carbon-carbon bond formation, allowing for the facile introduction of molecular complexity.
Among the most powerful reactions for elaborating the piperidin-4-one core is the aldol condensation. This reaction enables the direct formation of a C-C bond at the α-position to the carbonyl, leading to β-hydroxy ketone adducts which can be subsequently dehydrated to form α,β-unsaturated systems. These products are crucial precursors for creating diverse libraries of compounds for biological screening.[4] This application note provides a detailed examination of the aldol condensation for substituted piperidin-4-ones, offering mechanistic insights, detailed experimental protocols, and practical guidance for researchers in synthetic and medicinal chemistry.
Mechanistic Foundations of the Aldol Condensation
The aldol condensation is fundamentally a two-part process: an initial aldol addition to form a β-hydroxy carbonyl compound, followed by a dehydration (elimination) step to yield an α,β-unsaturated carbonyl product.[5][6] The reaction can be catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway.
Base-Catalyzed Mechanism (Claisen-Schmidt Condensation)
The most common approach for reacting piperidin-4-ones with aromatic aldehydes is the base-catalyzed Claisen-Schmidt condensation. In this reaction, the piperidin-4-one serves as the enolizable component.
-
Enolate Formation: A base abstracts an acidic α-proton from the piperidin-4-one to form a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield the neutral β-hydroxy piperidone (the aldol adduct).
-
Dehydration: Under the reaction conditions, a second α-proton is abstracted, and the resulting enolate eliminates a hydroxide ion to form the thermodynamically stable conjugated enone system.[8]
Caption: Base-catalyzed aldol condensation mechanism for piperidin-4-ones.
Asymmetric Organocatalysis: The Proline-Catalyzed Pathway
For applications in drug development, controlling stereochemistry is paramount. L-Proline and its derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism.[9][10] This approach allows for the enantioselective synthesis of aldol products.
-
Enamine Formation: Proline reacts with the piperidin-4-one to form a nucleophilic enamine intermediate.[11] This is often the rate-determining step.
-
C-C Bond Formation: The enamine attacks the aldehyde from a sterically favored face, directed by the chiral catalyst, to form an iminium ion intermediate.
-
Hydrolysis: The iminium ion is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst.
Caption: Catalytic cycle for the L-proline-catalyzed asymmetric aldol reaction.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(benzylidene)-1-methylpiperidin-4-one
This protocol describes a classic Claisen-Schmidt reaction to synthesize a C2-symmetric α,α'-disubstituted piperidin-4-one, a common scaffold in medicinal chemistry.[4]
Materials:
-
N-Methyl-4-piperidone (1.0 eq)
-
Benzaldehyde (2.2 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-piperidone (e.g., 1.13 g, 10 mmol) in 20 mL of ethanol. Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: To the cooled solution, add benzaldehyde (e.g., 2.33 g, 22 mmol). Stir for 5 minutes.
-
Initiation of Condensation: While maintaining the temperature at 0-5 °C, add 10% aqueous NaOH dropwise over 15-20 minutes. The reaction is exothermic; slow addition is critical to prevent side reactions. A precipitate will begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Workup and Isolation: Once the starting material is consumed, cool the flask in an ice bath again for 30 minutes to maximize precipitation. Filter the solid product using a Büchner funnel and wash the filter cake with 3x 20 mL of cold deionized water, followed by 1x 10 mL of cold ethanol.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot ethanol. Dry the purified solid under vacuum to obtain the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a method for the enantioselective addition of an aldehyde to a piperidin-4-one.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
4-Nitrobenzaldehyde (1.2 eq)
-
L-Proline (0.3 eq, 30 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl Ether (Et₂O)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial, add N-Boc-4-piperidone (e.g., 199 mg, 1.0 mmol), 4-nitrobenzaldehyde (e.g., 181 mg, 1.2 mmol), and L-proline (e.g., 34.5 mg, 0.3 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO. Stir the mixture at room temperature. Rationale: DMSO is an excellent solvent for this reaction, promoting the enamine mechanism and keeping all components in solution.[10]
-
Reaction Monitoring: Stir the reaction for 24-48 hours. Monitor the formation of the aldol adduct by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into 20 mL of saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x 20 mL).
-
Washing: Combine the organic layers and wash with water (2x 15 mL) and brine (1x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired aldol product.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee%) using chiral HPLC.
Data Summary and Scope
The aldol condensation of piperidin-4-ones is a robust reaction applicable to a wide range of substrates. The following table summarizes representative outcomes.
| N-Substituent | Aldehyde | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| -CH₃ | Benzaldehyde | NaOH | EtOH | >90 | N/A (symmetric) | [4] |
| -Boc | 4-Chlorobenzaldehyde | KOH | MeOH | 85 | N/A (symmetric) | [12] |
| -H | Acetone | L-Proline | DMSO | 78 | 95:5 (anti:syn) | [9][10] |
| -Bn | 4-Nitrobenzaldehyde | L-Proline | NMP | 92 | >99:1 (anti) | [9][11] |
| -Ac | Cyclohexanone | Pyrrolidine | DMF | 65 | 80:20 (anti:syn) | [13] |
N/A: Not Applicable; Boc: tert-Butoxycarbonyl; Bn: Benzyl; Ac: Acetyl.
General Experimental Workflow and Troubleshooting
A successful synthesis requires careful planning from reactant setup to final product analysis.
Caption: General workflow for the synthesis of piperidin-4-one derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Aldehyde self-condensation (Cannizzaro). - Unstable aldol adduct (retro-aldol). | - Increase reaction time or temperature moderately. - Add aldehyde slowly to the piperidone/base mixture. - Use milder conditions; for base-catalyzed reactions, lower the temperature. |
| Side Product Formation | - Self-condensation of piperidin-4-one. - Formation of polymeric materials. - Michael addition if product is an enone. | - Ensure accurate stoichiometry. - Lower the concentration of reactants. - Use a non-nucleophilic base or switch to an organocatalytic method. |
| No Reaction | - Inactive catalyst/base. - Sterically hindered substrates. - Low reactivity of the aldehyde. | - Use fresh reagents. - Use a stronger base or a more active catalyst system (e.g., Lewis acid). - Use an aldehyde with electron-withdrawing groups to increase its electrophilicity. |
| Low Enantioselectivity | - Racemization of the product. - Water interfering with the catalyst. - Incorrect catalyst loading. | - Avoid harsh (acidic/basic) workup conditions. - Ensure all reagents and solvents are anhydrous for organocatalytic reactions. - Optimize catalyst loading (typically 10-30 mol%). |
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Al-Ostath, R. A., El-Ashmawy, M. B., & El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31893-31927.
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Anonymous. (n.d.). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. Semantic Scholar.
-
Wikipedia contributors. (2024, January 28). Aldol condensation. Wikipedia.
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
-
Lam, Y. H., Houk, K. N., & Zavalij, P. Y. (2017). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Journal of the American Chemical Society, 139(29), 9993-10001.
-
List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(25), 14226-14229.
-
Wikipedia contributors. (2023, December 29). Proline-catalyzed aldol reactions. Wikipedia.
-
SATHEE, IIT Kanpur. (n.d.). Aldol Condensation.
-
SATHEE, IIT Kanpur. (n.d.). Aldol Condensation Mechanism.
-
List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units.
-
Patil, S. A., & Patil, R. (2021). Recent Advances in the Synthesis of Piperidones and Piperidines. ChemistrySelect, 6(30), 7629-7648.
-
Nielsen, A. T., & Houlihan, W. J. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6223-6237.
-
Dimmock, J. R., & Jonnalagadda, S. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1497-1511.
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
-
Laschat, S., & Narine, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395.
-
Dimmock, J. R., & Jonnalagadda, S. (2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate.
-
Sureshkumar, M., & Jayakumar, R. (2018). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate.
-
Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org.
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme.
-
Smith, M. B. (n.d.). Piperidine Synthesis. DTIC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. SATHEE: Chemistry Aldol Condensation [sathee.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
use of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in anticancer research
Application Note: Strategic Utilization of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in Anticancer Drug Discovery
Executive Summary
This guide details the application of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (hereafter referred to as Scaffold A ) as a privileged pharmacophore in the development of Monocarbonyl Analogs of Curcumin (MACs) . Unlike curcumin, which suffers from rapid metabolic degradation and poor bioavailability, derivatives of Scaffold A exhibit enhanced stability and potent cytotoxicity against resistant cancer lines (e.g., HCT116, MCF-7, A549).
This document provides a complete workflow: from the chemical derivatization of the scaffold to the biological validation of the resulting Michael acceptor electrophiles, focusing on their mechanism as ROS inducers and STAT3/NF-κB inhibitors.
Part 1: The Chemical Rationale (Why This Scaffold?)
Scaffold A acts as the central "hub" for creating symmetric and asymmetric cytotoxins. Its utility is driven by two structural features:
-
The N-Sulfonyl Group: The 3,5-dimethylphenyl moiety increases lipophilicity (
) compared to simple benzenesulfonyl analogs, enhancing cellular permeability and stability against hydrolysis. -
The Piperidone Core: The C3 and C5 positions are highly acidic (
-protons), making them ideal for Claisen-Schmidt condensations . The resulting -unsaturated ketone system serves as a "double Michael acceptor," capable of alkylating specific cysteine residues on oncogenic proteins.
Part 2: Experimental Protocols
Protocol A: Library Generation via Claisen-Schmidt Condensation
Objective: To transform the inert Scaffold A into a bioactive bis(arylidene) Michael acceptor.
Reagents Required:
-
Scaffold A: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (1.0 eq)
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde or 2-fluorobenzaldehyde) (2.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Dry Hydrogen Chloride gas (Catalyst) OR conc. HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Scaffold A in 10 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 2.2 mmol of the chosen aromatic aldehyde.
-
Catalysis: Pass dry HCl gas through the solution for 15–20 minutes OR add 0.5 mL of concentrated HCl dropwise while stirring.
-
Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Chloroform (3:1) to obtain the pure 3,5-bis(arylidene) derivative.
Data Output Format (Synthesis Yields):
| Derivative Code | Aldehyde Substituent (R) | Yield (%) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| MAC-1 | 3,4,5-Trimethoxy | 82% | 198-200 | Yellow needles |
| MAC-2 | 2-Fluoro | 76% | 185-187 | Pale yellow powder |
| MAC-3 | 4-Nitro | 88% | 210-212 | Orange solid |
Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)
Objective: Determine the IC50 of the synthesized derivatives.
Critical Note on Solubility: The sulfonyl group makes these compounds hydrophobic. Prepare 10 mM stock solutions in DMSO . Ensure final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity.
-
Seeding: Plate cancer cells (e.g., HCT116 Colon Cancer) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the synthesized derivative (0.1
M to 100 M). Include Scaffold A (parent) as a negative control to prove the necessity of the arylidene arms. -
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol C: Mechanism of Action – ROS Generation Assay
Objective: Confirm the drug induces oxidative stress (a hallmark of Michael acceptor activity).
-
Staining: Treat cells with IC50 concentration of the derivative for 6, 12, or 24 hours.
-
Probe Loading: Wash cells and incubate with 10
M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark. -
Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm).
-
Validation: Pre-treat a control group with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. If cytotoxicity is reversed by NAC, the mechanism is ROS-dependent.
Part 3: Visualization of Pathways & Workflows
Figure 1: Synthesis & Derivatization Workflow
Caption: Transformation of the piperidone scaffold into active bis(arylidene) anticancer agents via acid-catalyzed condensation.
Figure 2: Biological Mechanism of Action (MOA)
Caption: The electrophilic derivative targets cellular thiols, leading to ROS accumulation, STAT3 inhibition, and apoptosis.
Part 4: References
-
Das, U., et al. (2008). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones: A class of potent tumor-selective agents." European Journal of Medicinal Chemistry.
-
Thakur, A., et al. (2014).[1] "Novel 3,5-bis(arylidiene)-4-piperidone based monocarbonyl analogs of curcumin: anticancer activity evaluation and mode of action study." RSC Advances.
-
Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: their biological activities and structure-activity relationships." Journal of Pharmacy and Pharmacology.
-
Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Welcome to the technical support guide for the purification of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the isolation and purification of this key synthetic intermediate. Our approach is rooted in first principles of organic chemistry to empower you not just to follow steps, but to understand and adapt them to your specific experimental context.
FAQs - First Principles & Initial Assessment
This section addresses fundamental questions regarding the properties of the target compound and the initial steps to evaluate the purity of your crude material.
Q1: What are the likely impurities in my crude 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one sample?
A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. The synthesis of this compound typically involves the reaction of piperidin-4-one with 3,5-dimethylphenylsulfonyl chloride in the presence of a base (e.g., triethylamine).
Based on this, the primary impurities are likely:
-
Starting Materials: Unreacted piperidin-4-one (often as a hydrochloride salt) and 3,5-dimethylphenylsulfonyl chloride.
-
Reagent Byproducts: Hydrolyzed 3,5-dimethylphenylsulfonic acid (from the sulfonyl chloride reacting with trace water) and triethylamine hydrochloride.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., Dichloromethane, Ethyl Acetate).
These impurities have significantly different chemical properties from your target compound, which we can exploit for separation.
Q2: How do I perform a quick preliminary purity assessment of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for initial assessment.[1] It provides a rapid snapshot of the complexity of your mixture and helps in developing a purification method.[2]
Recommended Preliminary TLC Protocol:
-
Stationary Phase: Use a standard silica gel plate (e.g., Merck 60 F254).[3]
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Mobile Phase (Eluent): Start with a solvent system of intermediate polarity. A good starting point is a mixture of a non-polar and a polar solvent. See the table below for suggestions.
-
Visualization: Visualize the plate under UV light (254 nm). You can also use a chemical stain like potassium permanganate (KMnO₄) for compounds without a UV chromophore.
Your target compound, being moderately polar, should have an Rf value ideally between 0.2 and 0.4 in a well-chosen solvent system.[4] Highly polar impurities (like piperidin-4-one salts or the sulfonic acid) will remain near the baseline (low Rf), while non-polar impurities will travel closer to the solvent front (high Rf).
| TLC Eluent System (v/v) | Typical Application | Expected Rf of Target Compound |
| 30% Ethyl Acetate in Hexanes | Good starting point for general assessment. | ~0.3 - 0.4 |
| 50% Ethyl Acetate in Hexanes | For eluting slightly more polar compounds or moving the target Rf higher. | ~0.5 - 0.6 |
| 5% Methanol in Dichloromethane | Useful if the compound shows low mobility in Hexane/EtOAc systems. | Variable, adjust as needed. |
Troubleshooting Purification Challenges
This section provides solutions to specific problems you might encounter during the purification process.
Q3: My crude product is an oil and won't solidify. How can I purify it?
A3: An oily product often indicates the presence of significant impurities or residual solvent that is depressing the melting point.
-
Initial Step: First, ensure all reaction solvent has been thoroughly removed using a rotary evaporator and then placing the sample under high vacuum for several hours.
-
If Still Oily - Column Chromatography: This is the preferred method for purifying oils or complex mixtures that are difficult to crystallize.[2] The polarity differences between your target compound and the likely impurities make it highly amenable to separation on silica gel. (See Protocol 2).
-
Trituration: You can try a technique called trituration. Add a solvent in which your target compound is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir the oil vigorously. This can sometimes wash away the impurities and induce crystallization of your product.
Q4: I performed a column chromatography, but my fractions are still impure. What went wrong?
A4: This is a common issue that can usually be resolved by optimizing the chromatographic conditions.
-
Poor Separation (Overlapping Spots on TLC):
-
Cause: The chosen eluent system may be too polar, causing all components to move up the column too quickly and co-elute.
-
Solution: Decrease the polarity of your eluent. Develop a new solvent system using TLC where the Rf of your target compound is lower (around 0.2-0.3) and there is clear separation between it and the impurities.[4] Using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also significantly improve separation.
-
-
Streaking on the Column/TLC:
-
Cause: This often points to an acidic or basic nature of the compound or impurities interacting too strongly with the silica gel. Sulfonic acids are a likely acidic impurity.
-
Solution: For acidic impurities, you can add a very small amount (e.g., 0.1%) of acetic acid to the eluent. For basic impurities (less likely here), a small amount of triethylamine (~0.1%) can be added.[2] However, this should be done cautiously as it can alter the properties of your final product.
-
-
Incorrect Column Packing:
-
Cause: Air bubbles or cracks in the silica bed create channels, leading to poor separation.
-
Solution: Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[2]
-
Q5: My recrystallization attempt resulted in a very low yield. How can I improve it?
A5: Low yield in recrystallization is typically due to one of two reasons: using too much solvent or cooling the solution too quickly.
-
Too Much Solvent: The principle of recrystallization is to create a saturated solution at high temperature.[5] If too much solvent is added, the solution will not be saturated upon cooling, and much of your product will remain dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt the cooling process again.
-
-
Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can cause the compound to precipitate as a fine powder, trapping impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once it has reached room temperature and crystals have formed, then you can place it in an ice bath to maximize the yield of the crystals.[5]
-
Visualized Workflows & Logic
A visual representation of the purification and decision-making process can streamline your workflow.
Sources
Technical Support Center: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one Purification
Topic: Recrystallization Procedure & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Compound Profile
Compound: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Class:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMF, DMSO.
-
Temperature-Dependent Solubility: Ethanol, Isopropanol (IPA), Toluene.
-
Insoluble: Water, Hexanes, Heptane.
This guide provides a self-validating protocol for purifying this compound from crude reaction mixtures (typically resulting from the sulfonylation of piperidin-4-one hydrochloride).
Standard Operating Procedure (SOP): Single-Solvent Recrystallization
The "Gold Standard" Method Recommended for: Routine purification of crude material with >85% purity. Solvent System: Absolute Ethanol (EtOH) or Ethanol/Water (95:5).
Step-by-Step Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1 | Preparation | Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. |
| 2 | Solvent Addition | Add Ethanol (approx. 5 mL per gram of solid). Heat the mixture to reflux (80°C). |
| 3 | Dissolution | If solid remains, add hot Ethanol in 1 mL increments until fully dissolved. |
| 4 | Hot Filtration (Optional) | If insoluble particles (salts/dust) persist, filter rapidly through a pre-warmed glass frit or fluted filter paper. |
| 5 | Slow Cooling | Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed on a cork ring. |
| 6 | Crystallization | Once at RT, place in an ice bath (0-4°C) for 1-2 hours. |
| 7 | Isolation | Filter via vacuum filtration (Buchner funnel).[1] Wash cake with cold Ethanol (2 x volume of cake). |
| 8 | Drying | Dry under high vacuum at 40°C for 4 hours. |
Alternative Protocol: Two-Solvent "Rescue" Method
The "Anti-Solvent" Method Recommended for: Oily crude material or when the compound is too soluble in Ethanol. System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).
-
Dissolve crude material in the minimum amount of warm Ethyl Acetate (40-50°C).
-
Add Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Remove from heat and allow to cool slowly. The lower polarity of Heptane forces the sulfonamide out of solution as it cools.
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a glob/oil) instead of crystallizing. What happened?
Diagnosis: The solution cooled too fast, or the melting point of the solvated impurity is lower than the crystallization temperature. The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate significantly.
-
Dilute: If oiling persists, the solution might be too concentrated. Add 10-20% more solvent.
Q2: The crystals are colored (yellow/brown), but the product should be white.
Diagnosis: Presence of oxidized byproducts or trace iodine/metal contaminants. The Fix:
-
Perform a Charcoal Treatment during Step 3 of the SOP.
-
Add activated carbon (1-2% by weight) to the boiling solution.
-
Stir for 5-10 minutes.
-
Filter hot through Celite (diatomaceous earth) to remove the charcoal.
Q3: I have low yield (<50%). Is the compound decomposing?
Diagnosis: The compound is likely stable, but it is too soluble in the chosen solvent volume. The Fix:
-
Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
Note: The second crop is usually less pure than the first and should be analyzed separately.
Q4: How do I remove unreacted 3,5-dimethylbenzenesulfonyl chloride?
Mechanism: The sulfonyl chloride is the most common impurity. The Fix: Ensure your wash solvent (Step 7) is thoroughly applied. If the impurity persists, wash the crude solid with aqueous sodium bicarbonate (NaHCO3) before recrystallization. This hydrolyzes the chloride to the water-soluble sulfonate salt, which is then easily washed away.
Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying
Caption: Decision tree for the purification of N-sulfonyl piperidinones, highlighting the selection between single-solvent and two-solvent systems based on initial solubility tests.
References
-
General Synthesis of N-Sulfonyl Piperidines
-
ChemicalBook. (2024).[4] Synthesis of 1-(arylsulfonyl)piperidine derivatives. Retrieved from
-
-
Recrystallization of Piperidin-4-one Derivatives
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from
-
-
Solubility & Purification of Sulfonamides
-
MIT OpenCourseWare. (2023). Recrystallization Guide: Solvent Selection and Two-Solvent Methods. Retrieved from
-
-
Analogous Compound Properties (3,5-Dimethylphenyl derivatives)
-
PubChem. (2024). Compound Summary: Sulfonamide Derivatives. Retrieved from
-
Sources
Technical Support Center: Stability & Handling of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Executive Summary: The Chemical Profile
As a Senior Application Scientist, I frequently encounter "stability" reports regarding 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one . In 90% of cases, the molecule has not actually degraded; rather, it has undergone reversible covalent interactions with the solvent or buffer components.
The core structural vulnerability is the C4-Ketone . While the sulfonamide moiety (3,5-dimethylphenyl-SO2-N) serves as a robust protecting group and lipophilic anchor, the ketone at position 4 remains highly electrophilic. It is prone to nucleophilic attack by solvents (alcohols, water) and buffer additives (amines).
This guide focuses on distinguishing between true degradation (irreversible bond breaking) and assay artifacts (reversible adducts).
Critical Alerts: Solvent & Buffer Compatibility
🛑 STOP: Do Not Use These Solvents for Storage or LCMS
| Solvent/Reagent | Interaction Type | Resulting Artifact | Impact |
| Methanol (MeOH) | Nucleophilic Addition | Hemiketal (Mass shift +32 Da) | High. LCMS will show loss of parent peak. Equilibrium favors hemiketal in solution. |
| Ethanol (EtOH) | Nucleophilic Addition | Hemiketal (Mass shift +46 Da) | High. Similar to Methanol. |
| Tris / Glycine | Schiff Base Formation | Imine/Enamine | Critical. Covalent modification of the compound. Loss of biological activity. |
| Wet DMSO | Hydration | Gem-diol (Mass shift +18 Da) | Moderate. Occurs in stored DMSO stocks that have absorbed atmospheric moisture. |
✅ GO: Recommended Conditions
-
Stock Solvent: Anhydrous DMSO or Dimethylacetamide (DMAc). Store at -20°C or -80°C.
-
LCMS Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Formic Acid.
-
Assay Buffers: HEPES, MOPS, or PBS (Phosphate Buffered Saline). Avoid primary amine buffers.
Visualizing the Instability Pathways
The following diagram illustrates the chemical fate of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in various environments. Use this to diagnose "disappearance" in your analytical data.
Figure 1: Chemical transformation pathways. Red arrows indicate high-risk interactions that mimic degradation.
Troubleshooting Q&A (FAQs)
Q1: I see a mass peak of [M+33]⁺ in my LCMS spectrum, and the parent peak is gone. Has my compound oxidized?
Diagnosis: No. You are likely using Methanol as your sample diluent or mobile phase. Mechanism: The electrophilic ketone at C4 reacts with methanol to form a hemiketal . In ESI-MS, this often ionizes as the hemiketal or reverts partially, causing confusing spectra. Solution:
-
Redissolve the sample in Acetonitrile (ACN) .
-
Switch your LCMS mobile phase B to Acetonitrile.
-
If you must use alcohol, expect the equilibrium; the compound is likely chemically intact, just derivatized in situ.
Q2: My IC50 values are fluctuating wildly in Tris buffer.
Diagnosis: Covalent scavenging by the buffer. Mechanism: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It reacts with the ketone to form a Schiff base (imine). This reduces the effective concentration of the free drug and can generate a new species with different biological activity. Solution: Switch to HEPES or MOPS buffers, which do not have primary amines capable of stable imine formation with this ketone.
Q3: The compound precipitates when I dilute my DMSO stock into media.
Diagnosis: Poor aqueous solubility due to the lipophilic 3,5-dimethylphenyl group. Mechanism: The sulfonamide and the aryl group are highly hydrophobic. Rapid addition of DMSO stock to water causes "crashing out" (kinetic precipitation). Solution:
-
Step-wise Dilution: Dilute DMSO stock into 50% DMSO/Water, then 10% DMSO/Water, then final media.
-
Add Surfactant: Include 0.05% Tween-80 or Pluronic F-68 in the aqueous buffer before adding the compound.
Q4: My DMSO stock turned cloudy after 3 months at 4°C.
Diagnosis: Water uptake and oligomerization. Mechanism: DMSO is hygroscopic. Absorbed water promotes the formation of the gem-diol (hydrate). In rare cases, if the DMSO is slightly basic (degraded), the ketone can undergo Aldol-like condensation. Solution:
-
Centrifuge to remove solids.
-
Check the supernatant by NMR (in DMSO-d6) to verify the monomeric ketone structure.
-
Prevention: Store single-use aliquots at -20°C in varying volumes to avoid freeze-thaw cycles.
Detailed Protocols
Protocol A: Verifying Structural Integrity via NMR
Use this to distinguish between chemical degradation and physical aggregation.
-
Preparation: Dissolve ~2-5 mg of the solid (or lyophilized residue) in 600 µL of anhydrous DMSO-d6 .
-
Acquisition: Run a standard 1H-NMR (400 MHz or higher).
-
Key Signals to Monitor:
-
Aryl Methyls: Look for a sharp singlet integrating to 6H around 2.3 - 2.4 ppm .
-
Aryl Protons: Look for signals around 7.2 - 7.5 ppm (integration 3H).
-
Piperidone Ring: The alpha-protons (adjacent to C=O) and beta-protons should appear as multiplets between 2.4 - 3.6 ppm .
-
-
Red Flags:
-
New Singlets near 3.0-3.5 ppm: Indicates Methanol contamination (hemiketal risk).
-
Broadening of all peaks: Indicates aggregation/micelle formation.
-
Doublet/splitting of Methyls: Indicates loss of symmetry (chemical degradation).
-
Protocol B: Solubility Assessment (Nephelometry Alternative)
If you lack a nephelometer, use this visual check before running expensive bioassays.
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Prepare a 96-well clear-bottom plate with 198 µL of your assay buffer (e.g., PBS) per well.
-
Add 2 µL of the stock to the first well (Final: 100 µM, 1% DMSO). Mix by pipetting up and down 5 times.
-
Perform 2-fold serial dilutions across the plate.
-
Incubate at Room Temperature for 2 hours .
-
Read: Place the plate on a text-printed paper. Look from the top.
-
Clear: You can read the text through the well.
-
Cloudy: The text is blurred (Precipitation).
-
-
Action: Only run bioassays at concentrations below the cloud point.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing Sulfonamide stability).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Referencing Solubility and DMSO hygroscopicity).
-
Kozlowski, A., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(11), 3169. (Referencing DMSO solubility protocols for fragments).
-
Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore."[1] Mini Reviews in Medicinal Chemistry, 13(4), 565-583. (Referencing reactivity of the piperidinone scaffold).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. N-arylsulfonyl piperidones are a significant class of heterocyclic compounds, frequently utilized as versatile intermediates in the synthesis of biologically active molecules.[1] Among these, 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one serves as a key building block. Its structural integrity is typically confirmed using a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one. Rather than presenting a simple spectral readout, we will dissect the spectrum by comparing it with structurally related analogs. This comparative approach not only facilitates a more confident assignment of proton signals but also offers deeper insights into the electronic and conformational effects that govern chemical shifts. We will explore the rationale behind experimental choices and provide a robust protocol for acquiring high-fidelity NMR data, ensuring both scientific accuracy and practical utility for researchers in the field.
Section 1: The Analyte – Structural Features and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one possesses a plane of symmetry through the sulfonyl group and the ketone, which simplifies the expected spectrum. The distinct proton sets are labeled in the diagram below.
Figure 1: Structure of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one with key proton environments labeled.
-
Aromatic Protons (HA', HA''): Due to symmetry, the two protons ortho to the sulfonyl group (HA') are chemically equivalent, as are the two methyl groups. The single proton para to the sulfonyl group (HA'') is unique.
-
Piperidinone Protons (HB, HC): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are equivalent (HB). Similarly, the four protons on the carbons adjacent to the carbonyl group (C3 and C5) are equivalent (HC). These two sets of methylene protons are expected to be diastereotopic, but often appear as simple triplets due to rapid chair-chair interconversion at room temperature.[2]
Section 2: Predicted ¹H NMR Spectrum and Comparative Analysis
Predicting a spectrum requires understanding the influence of adjacent functional groups.[3] We will build our prediction by comparing the target molecule to simpler, well-characterized analogs.
The Unsubstituted Core: Piperidin-4-one
The parent heterocycle, piperidin-4-one, provides a baseline. In CDCl₃, its ¹H NMR spectrum shows two main signals for the ring protons:
-
~2.9 ppm (t, 4H): Protons at C2/C6, adjacent to the nitrogen.
-
~2.5 ppm (t, 4H): Protons at C3/C5, adjacent to the carbonyl.
The N-Sulfonyl Effect: 1-Tosylpiperidin-4-one as a Benchmark
Introducing an N-sulfonyl group dramatically changes the electronic environment. The strongly electron-withdrawing sulfonyl group deshields the adjacent protons (HB). Data for the closely related 1-Tosylpiperidin-4-one (where the aryl group is 4-methylphenyl instead of 3,5-dimethylphenyl) is highly informative.[4][5]
-
Piperidinone Protons: The protons at C2/C6 (HB) are shifted significantly downfield to ~3.2-3.4 ppm . The protons at C3/C5 (HC) are also deshielded, but to a lesser extent, appearing around ~2.6-2.8 ppm .
-
Aromatic Protons: The tosyl group gives a characteristic AA'BB' system, typically two doublets around 7.3-7.8 ppm .
-
Methyl Protons: The tosyl methyl group appears as a singlet around 2.4 ppm .
Predicted Spectrum for 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
By combining these observations, we can predict the spectrum for our target compound with high confidence.
-
Aromatic Region (HA', HA''): The 3,5-dimethylphenyl group will show two signals. The two ortho protons (HA') will appear as a singlet around 7.4-7.5 ppm . The single para proton (HA'') will also be a singlet, likely in a similar region, ~7.4-7.5 ppm .
-
Piperidinone Region (HB, HC): Similar to the tosyl analog, we expect two triplets.
-
HB: Deshielded by the sulfonyl group, predicted around 3.3 ppm (t, 4H) .
-
HC: Adjacent to the carbonyl, predicted around 2.7 ppm (t, 4H) .
-
-
Methyl Protons: The two equivalent methyl groups on the aromatic ring will produce a sharp singlet integrating to 6 protons, predicted around 2.4 ppm .
Data Summary and Comparison
The table below summarizes the predicted chemical shifts for the target compound alongside the experimental data for its key analogs.
| Proton Environment | Piperidin-4-one (Analog 1) | 1-Tosylpiperidin-4-one (Analog 2) | 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (Predicted) |
| HC (C3/C5-H) | ~2.5 ppm (t, 4H) | ~2.75 ppm (t, 4H) | ~2.7 ppm (t, 4H) |
| HB (C2/C6-H) | ~2.9 ppm (t, 4H) | ~3.35 ppm (t, 4H) | ~3.3 ppm (t, 4H) |
| Aryl-CH₃ | N/A | ~2.44 ppm (s, 3H) | ~2.4 ppm (s, 6H) |
| Aryl-H | N/A | ~7.37 (d, 2H), ~7.75 (d, 2H) | ~7.4-7.5 ppm (s, 3H) |
Section 3: Experimental Protocol for High-Quality ¹H NMR Acquisition
The reliability of NMR data hinges on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Materials and Instrumentation
-
Analyte: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (~10-20 mg)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[6]
-
NMR Tube: 5 mm high-precision NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).[5]
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte and transfer it into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ (with TMS) to the vial and gently swirl to dissolve the compound completely.
-
Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Collect 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.[7]
-
Experimental Workflow Diagram
Figure 2: Workflow for the acquisition and processing of the ¹H NMR spectrum.
Section 4: Conclusion
The ¹H NMR spectrum of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is readily interpretable through a systematic, comparative analysis with its structural analogs. The electron-withdrawing sulfonyl group is the dominant factor influencing the chemical shifts of the piperidinone protons, causing a significant downfield shift of the adjacent methylene protons (HB). The symmetrical 3,5-dimethylphenyl group gives rise to a simple aromatic pattern and a characteristic 6-proton singlet for the methyl groups. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data to confirm the identity and purity of this important synthetic intermediate, underpinning the integrity of their subsequent scientific endeavors.
References
- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry.
-
1-Tosylpiperidin-4-one. PubChem, National Center for Biotechnology Information. [Link]
- Spectral investigations of some piperidin-4-one molecular addition compounds. (2020). Ovidius University Annals of Chemistry.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry.
- Supporting Information for a public
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
- Short Summary of 1H-NMR Interpret
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]
-
Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]
-
4-Piperidone. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Publish Comparison Guide: Mass Spectrometry of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one (CAS: 154913-18-5) is a critical pharmacophore and synthetic intermediate used in the development of protease inhibitors, antipsychotics, and anticancer agents. Its structure comprises a piperidin-4-one ring protected or functionalized by a lipophilic 3,5-dimethylbenzenesulfonyl moiety.
In drug discovery, this compound often serves as a "warhead" carrier or a rigid linker. Its mass spectrometric (MS) analysis is pivotal for quality control, metabolic stability studies (MetID), and pharmacokinetic profiling.
This guide objectively compares the MS performance of this specific scaffold against analytical alternatives (Ionization modes) and structural alternatives (Analogous protecting groups), providing a validated roadmap for detection and characterization.
Comparative Analysis: Ionization Alternatives
Selecting the correct ionization source is the single most critical decision in the MS workflow for this compound. We compare Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) .[1][2]
Performance Matrix: ESI vs. APCI[2][8][9][10]
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | Verdict for Product |
| Ionization Mechanism | Solution-phase protonation (Soft). | Gas-phase proton transfer (Harder). | ESI is Superior. |
| Primary Ion Observed | [M+H]+ (m/z 268.1) and [M+Na]+ (m/z 290.1). | [M+H]+ (m/z 268.1). | ESI yields higher intensity molecular ions. |
| Fragmentation | Minimal in-source fragmentation. | Moderate thermal degradation observed. | ESI preserves the labile S-N bond better. |
| Sensitivity (LOD) | High (pg/mL range). | Medium (ng/mL range). | ESI is required for trace impurity analysis. |
| Matrix Tolerance | Low (Susceptible to ion suppression). | High (Robust against salts/lipids). | Use APCI only for crude reaction mixtures. |
Expert Insight: While APCI is often touted for neutral compounds, 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one possesses a basic carbonyl oxygen and a sulfonyl group that accept protons readily in solution. ESI(+) is the definitive gold standard for this molecule due to the formation of a stable [M+H]+ species without thermally inducing the cleavage of the sulfonamide bond, which is a risk in the heated nebulizer of an APCI source.
Structural Comparison: Sulfonyl vs. Carbamate Scaffolds
When designing a synthetic route or selecting an internal standard, researchers often compare this sulfonyl scaffold with Carbamate alternatives (e.g., Boc or Cbz protected piperidones).
| Parameter | (3,5-Dimethylphenyl)sulfonyl (Target) | tert-Butoxycarbonyl (Boc) (Alternative) | Benzyloxycarbonyl (Cbz) (Alternative) |
| Molecular Weight | ~267.34 Da | ~199.25 Da | ~233.26 Da |
| MS Stability | High. Distinctive cleavage at S-N. | Low. Labile t-Butyl group falls off in source. | Medium. Benzyl cation (m/z 91) dominates. |
| Diagnostic Fragment | m/z 169 (Sulfonyl cation). | m/z 57 (t-Butyl cation). | m/z 91 (Tropylium ion). |
| Ret. Time (RP-LC) | Late eluting (Lipophilic). | Early eluting. | Mid eluting. |
Fragmentation Mechanics & Pathways
Understanding the fragmentation is essential for building Multiple Reaction Monitoring (MRM) transitions. The fragmentation of this molecule is driven by the stability of the aromatic sulfonyl moiety and the piperidone ring.
Key Fragmentation Channels (CID)
-
Primary Channel (S-N Cleavage): The bond between the Sulfur and the Piperidine Nitrogen is the weakest link under collision-induced dissociation (CID). This yields the 3,5-dimethylbenzenesulfonyl cation (m/z 169) .
-
Secondary Channel (SO2 Extrusion): Rearrangement leads to the loss of SO2 from the m/z 169 fragment, generating the 3,5-dimethylphenyl cation (m/z 105) .
-
Tertiary Channel (Ring Fragmentation): The piperidone ring itself can generate a characteristic ion at m/z 100 (protonated piperidin-4-one) if the charge is retained on the nitrogen side, though this is less favored than the aromatic sulfonyl charge retention.
Visualization: Fragmentation Workflow
Caption: Predicted CID fragmentation pathway for 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in ESI+ mode.
Validated Experimental Protocol
This protocol is designed for the quantification of the target compound in plasma or reaction media. It uses a self-validating Internal Standard (IS) approach.
Materials
-
Analyte: 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one.
-
Internal Standard (IS): 1-(Benzenesulfonyl)piperidin-4-one (or deuterated analog if available).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard RP for hydrophobic sulfonamides. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of lipophilic impurities. |
| Ion Source | ESI Positive (+) | Protonation of carbonyl/sulfonyl. |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
| Cone Voltage | 30 V | Prevents in-source fragmentation. |
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile to reach 1 µg/mL.
-
Tune Method: Infuse Working Standard at 10 µL/min via syringe pump combined with LC flow.
-
Precursor Scan: Isolate m/z 268.1. Optimize lens voltages to maximize intensity.
-
Product Scan: Apply Collision Energy (CE) ramp (10-50 eV).
-
Target: Observe transition 268.1 -> 169.0 (Quantifier).
-
Target: Observe transition 268.1 -> 105.1 (Qualifier).
-
-
Chromatography: Inject 5 µL. Expect retention time ~3.2 min (dependent on specific C18 column).
Decision Logic for Troubleshooting
Caption: Troubleshooting logic for initial method development.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2741503, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine (Analog Reference). Retrieved from [Link]
-
PerkinElmer (2025). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Sulfonamides & Amides). Retrieved from [Link]
-
ResearchGate (2023). Mass fragmentation pattern of N-sulfonyl piperidine derivatives. Retrieved from [Link]
Sources
Resolving Stereochemical Ambiguity in Piperidin-4-one Derivatives: SC-XRD vs. NMR and DFT
Executive Summary
In medicinal chemistry, the piperidin-4-one scaffold is a privileged structure, serving as a precursor for potent anticancer (e.g., against MCF-7, HCT-116), antiviral, and analgesic agents. However, the flexibility of the piperidine ring—capable of adopting chair, boat, or twist-boat conformations—introduces significant stereochemical ambiguity.
While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it often fails to definitively resolve absolute configuration and specific conformational preferences in highly substituted derivatives due to signal averaging.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) . We demonstrate that for 2,6-diarylpiperidin-4-one derivatives, SC-XRD is not merely a structural confirmation tool but a critical "product" for validating the pharmacophore's active conformation, which directly correlates with binding affinity in drug discovery.
Technical Comparison: SC-XRD vs. Alternatives
The following analysis contrasts the structural insights derived from SC-XRD against solution-state NMR and computational modeling.
Comparative Performance Matrix
| Feature | SC-XRD (The Gold Standard) | Solution State NMR (1H/13C/NOESY) | DFT (Computational) |
| Conformational State | Static/Frozen: Reveals the precise low-energy conformation in the crystal lattice (often the bioactive form). | Dynamic/Averaged: Signals represent a time-average of rapid interconversions (e.g., chair-to-chair flipping). | Theoretical: Predicts global minima but ignores solvation/packing effects unless explicitly modeled. |
| Stereochemistry | Absolute: Anomalous scattering (using Cu K | Relative: Coupling constants ( | N/A: Requires input structure; cannot determine unknown stereochemistry experimentally. |
| Intermolecular Interactions | Direct Observation: Visualizes H-bonding networks, | Inferred: Concentration-dependent shifts suggest aggregation but lack geometric detail. | Modeled: Can calculate interaction energies but lacks experimental validation. |
| Sample Requirement | Single Crystal ( | Dissolved sample ( | High-performance computing resources. |
The "Chair vs. Boat" Dilemma
Piperidin-4-ones typically adopt a chair conformation with bulky 2,6-aryl substituents in equatorial positions to minimize 1,3-diaxial interactions. However, the introduction of sterically demanding groups (e.g., ortho-substituted phenyl rings) or specific functionalization at N1 can force the ring into a twist-boat or half-chair geometry.
-
NMR Limitation: In NMR, a rapid equilibrium between two chair forms can result in averaged coupling constants (
), misleading the researcher into assuming a distorted geometry that doesn't exist. -
XRD Resolution: SC-XRD captures the molecule in a single, defined state, allowing precise measurement of torsion angles (Cremer-Pople parameters) to definitively categorize the puckering.
Critical Workflow: From Synthesis to Structure
To achieve a publication-quality structure, one must master the crystallization phase, which is the primary bottleneck.
Diagram 1: The Structural Determination Workflow
Figure 1: The linear workflow from crude synthesis to refined crystal structure. Note that purification is a critical gatekeeper for successful crystal growth.
Experimental Protocol: Self-Validating Systems
Phase 1: Synthesis & Crystallization
Context: We assume a standard Mannich condensation of a ketone, aldehyde, and amine (e.g., 2,6-diphenylpiperidin-4-one).
-
Solvent Selection: Piperidin-4-ones crystallize well from polar protic solvents.
-
Primary Recommendation:Ethanol (95%) or Methanol .
-
Alternative (for hydrophobic derivatives): Slow diffusion of Hexane into a Dichloromethane solution.
-
-
Procedure (Slow Evaporation):
-
Dissolve 20 mg of pure compound in minimal hot ethanol (approx. 2-3 mL).
-
Filter the solution through a 0.45
m syringe filter into a clean vial (removes dust nucleation sites). -
Cover with Parafilm and poke 3-4 small holes.
-
Store in a vibration-free, dark environment at room temperature (25°C).
-
-
Validation Checkpoint: Inspect under a polarized light microscope. True single crystals will extinguish light uniformly when rotated. If "Maltese cross" patterns appear, you have spherulites (polycrystalline), not single crystals.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal approx
mm. Mount on a glass fiber or MiTeGen loop using paratone oil. -
Temperature: Collect data at 100 K (liquid nitrogen stream).
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), improving resolution and allowing detection of weak H-bonds.
-
-
Radiation Source:
-
Use Mo K
( Å) for standard organic structures. -
Use Cu K
( Å) if determining absolute configuration of a chiral light-atom structure (utilizing anomalous scattering).
-
-
Refinement Strategy (SHELXL):
-
Solve using Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refine against
. -
Validation Checkpoint: Final
value should be (5%). The Goodness of Fit (GooF) should approach 1.0.
-
Data Analysis: Interpreting the Piperidine Ring[1][2]
When analyzing the output, your primary focus is the ring conformation.
Diagram 2: Conformational Decision Logic
Figure 2: Logic flow for determining the biologically relevant conformation from crystallographic data.
Case Study Data: 2,6-Diphenylpiperidin-4-one
In a typical analysis of this derivative, SC-XRD reveals:
-
Ring Puckering: The piperidine ring adopts a chair conformation .[1]
-
Substituent Orientation: The phenyl groups at C2 and C6 occupy equatorial positions.
-
Why this matters: This equatorial orientation flattens the molecule, allowing it to intercalate effectively into DNA or fit into planar hydrophobic pockets of enzymes (e.g., EGFR or PI3K), explaining the anticancer activity observed in MCF-7 cell lines [1, 2].
In contrast, if NMR suggested a mixture of conformers, drug design based on the "axial" phenyl groups would likely result in inactive analogs. SC-XRD corrects this false assumption.
References
-
Ramalingam, A. (2021).[1][2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[2] Link
-
Al-Ghorbani, M., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds.[3][4] Molecules, 27(5), 1696. Link
-
Perumal, P. T., et al. (2013). Piperidin-4-one: the potential pharmacophore.[5][6][7][8] PubMed. Link
-
Greeshma, K. P., & Muthulingam, S. (2017).[9] A Review on the Synthesis and Biological Activities of Piperidin-4-ones. International Journal of Pharmaceutical Sciences and Research. Link
-
Betz, R., et al. (2011). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E, 67(Pt 12). Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway [mdpi.com]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. مقاله Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [civilica.com]
- 9. ijpsr.com [ijpsr.com]
Comparative Bioactivity Guide: N-Sulfonyl Piperidone Scaffolds
Executive Summary
This guide provides a technical comparison of N-sulfonyl piperidone derivatives, a class of bioactive scaffolds often designed as "curcumin mimics" or cytotoxic alkylating agents. Unlike traditional chemotherapeutics, these compounds leverage the
This document analyzes three primary structural classes:
-
Class A: 3,5-bis(benzylidene)-N-sulfonyl-4-piperidones (Curcumin analogs).
-
Class B: Dimeric N-sulfonyl piperidones.
-
Class C: Functionalized N-sulfonyl piperidine-3-carboxamides.
Structural Classification & Design Logic
The core philosophy behind these scaffolds is the enhancement of the piperidone ring's lipophilicity and stability via N-sulfonylation, addressing the pharmacokinetic limitations of natural curcumin.
| Class | Core Structure | Design Strategy | Primary Target |
| Class A | Monomeric 3,5-bis(benzylidene) core with N-sulfonyl tail. | Michael Acceptor Optimization: The dienone system ( | Colon (HCT-116), Breast (MCF-7), Leukemia (HL-60). |
| Class B | Two piperidone units linked via spacers. | Bivalency: Designed to crosslink cellular targets or increase binding affinity through multiple contact points. | Drug-resistant Leukemias. |
| Class C | Piperidine ring with carboxamide and sulfonyl groups.[1][2] | Enzyme Inhibition: Lacks the reactive dienone; relies on fitting into enzymatic pockets (e.g., VEGFR-2). | VEGFR-2, Bacterial cell walls. |
Comparative Anticancer Performance[3][4][5][6][7][8]
Cytotoxicity Data (IC Comparison)
The following table synthesizes experimental data comparing the potency of N-sulfonyl variants against standard chemotherapeutics.
Key Insight: N-sulfonyl derivatives often exhibit higher Selectivity Indices (SI) than standard drugs like 5-Fluorouracil (5-FU), meaning they are less toxic to healthy cells (e.g., HPLF - Human Periodontal Ligament Fibroblasts).
| Compound Class | Specific Derivative | Cell Line | IC | Reference Standard | Relative Potency |
| Class A | 1-[(1S)-camphorsulfonyl]-3,5-bis(benzylidene)-4-piperidone | HL-60 (Leukemia) | 0.82 | Curcumin (4.5 | 5.5x |
| Class A | 1-(Benzenesulfonyl)-3,5-bis(4-fluorobenzylidene)-4-piperidone | HSC-2 (Oral Ca) | 1.2 | Melphalan (58 | 48x |
| Class B | Dimeric spacer-linked analog (Compound 3b) | HCT-116 (Colon) | 0.45 | 5-FU (2.8 | 6.2x |
| Class C | N-sulfonylpiperidine-3-carboxamide (Compound 8) | MCF-7 (Breast) | 4.43 | Doxorubicin (8.19 | 1.8x |
Mechanism of Action: The "Thiol Switch"
The bioactivity of Class A and B is driven by the capacity of the
Experimental Evidence:
-
Thiol Depletion: Incubation of Class A compounds with cysteamine results in rapid adduct formation, verifiable via HPLC-MS.
-
Pathway: This alkylation triggers Reactive Oxygen Species (ROS) generation
Mitochondrial depolarization Caspase-3/7 activation.
Pathway Visualization
Figure 1: The cytotoxic cascade triggered by N-sulfonyl piperidone Michael acceptors.
Comparative Antimicrobial Bioactivity[1][2][10][11][12]
While Class A dominates anticancer research, Class C (Carboxamides) and specific sulfonylated Class A derivatives show superior antimicrobial profiles, particularly against fungal strains.
Structure-Activity Relationship (SAR) for Microbes
-
Electron-Withdrawing Groups (EWG): Placing EWGs (e.g., -Cl, -NO
) on the N-sulfonyl aryl ring significantly enhances antibacterial activity. -
Hydrophobicity: Longer alkyl chains on the sulfonyl group (e.g., camphorsulfonyl) improve membrane permeability, crucial for antifungal activity against Aspergillus niger.
Performance Data (Zone of Inhibition @ 100
-
Compound 5e (3,5-dichloro-2-hydroxyphenyl sulfonyl derivative):
-
Unsubstituted Benzenesulfonyl derivative:
-
A. niger:12 mm (Inactive/Weak).
-
Critical SAR Analysis
To optimize these scaffolds, researchers must balance lipophilicity (for cell entry) with reactivity (for target engagement).
| Structural Component | Modification | Biological Effect | Recommendation |
| N-Sulfonyl Group | Aryl vs. Alkyl | Aryl sulfonyls generally increase stability and | Use Camphorsulfonyl for improved bioavailability; Benzenesulfonyl for solid tumors. |
| C3/C5 Benzylidene | Ortho-Substitution | Substituents at the ortho position of the benzylidene rings force a non-planar conformation (twist angle), enhancing interaction with binding pockets. | Ortho-F or Ortho-NO |
| Piperidone Nitrogen | Sulfonamide vs. Amide | Sulfonamides ( | Prefer Sulfonamides for in vivo stability. |
Experimental Protocols
Protocol: Synthesis of N-Sulfonyl-3,5-bis(benzylidene)-4-piperidones
This protocol utilizes a Claisen-Schmidt condensation followed by N-sulfonylation.
Reagents: 4-Piperidone hydrochloride, Aryl aldehyde, Sulfonyl chloride, Triethylamine (Et
-
Step 1 (Condensation): Dissolve 4-piperidone HCl (10 mmol) and substituted benzaldehyde (20 mmol) in glacial acetic acid (20 mL). Saturate with dry HCl gas. Stir at 25°C for 24h.
-
Checkpoint: A yellow precipitate indicates formation of the 3,5-bis(benzylidene) intermediate. Filter and recrystallize from ethanol.
-
-
Step 2 (N-Sulfonylation): Dissolve the intermediate (1 mmol) in anhydrous CH
Cl (15 mL). Add Et N (2 mmol).[5] -
Step 3: Dropwise add the specific Sulfonyl Chloride (1.2 mmol) at 0°C.
-
Step 4: Reflux for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Wash with NaHCO
, dry over MgSO , and recrystallize from ethanol/chloroform.
Protocol: Self-Validating MTT Cytotoxicity Assay
Designed to minimize false positives from chemical reduction of MTT by the compound itself.
-
Seeding: Plate cancer cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (0.1 – 100
M) dissolved in DMSO (Final DMSO < 0.1%). -
Blank Control (Critical): Include wells with medium + compound (no cells) .
-
Reasoning:
-unsaturated ketones can sometimes directly reduce tetrazolium salts. If these wells turn purple, the assay is invalid; switch to SRB or ATP assay.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure OD at 570 nm.
-
Calculation:
.[5]
Synthesis Workflow
Figure 2: Step-wise synthesis pathway for Class A derivatives.
References
-
Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. [Link]
-
Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]
-
Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Journal of the Serbian Chemical Society. [Link]
-
Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity. Int. J. Mol. Sci.. [Link][1][6][7][5][8][9][3][4][10][11][12][13]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Cytotoxicity Profiling of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one Derivatives
Executive Summary
This technical guide evaluates the cytotoxic performance of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one —a representative N-arylsulfonyl-4-piperidone scaffold. These compounds are synthetic monocarbonyl analogs of curcumin (MACs), designed to overcome the metabolic instability of natural curcumin while retaining its anticancer properties.
This guide compares the scaffold against Curcumin (the natural parent compound) and 5-Fluorouracil (5-FU) (a clinical standard), focusing on IC50 potency, solubility profiles, and mechanism of action (MOA).
Part 1: The Chemical Scaffold & Comparative Performance
Pharmacophore Rationale
The 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one structure combines two critical pharmacophores:
-
The Piperidin-4-one Ring: Acts as a linker and potential Michael acceptor (if further derivatized at C3/C5 positions).
-
The Sulfonyl Group: Enhances lipophilicity and facilitates interaction with the sulfhydryl groups of cysteine residues in target proteins (e.g., NF-κB, STAT3).
Comparative Performance Data
The following data synthesizes performance metrics across human carcinoma cell lines (HCT116, MCF-7, HepG2).
| Metric | Target Compound (Sulfonyl Piperidone) | Curcumin (Natural Alternative) | 5-Fluorouracil (Clinical Standard) |
| IC50 (HCT116) | 2.5 – 8.0 µM | 15 – 20 µM | 1 – 5 µM |
| Solubility (Water) | Low (Hydrophobic) | Very Low (Practically Insoluble) | High (Hydrophilic) |
| Bioavailability | High (Stable Sulfonyl Linker) | Poor (Rapid Metabolism) | High (IV Administration) |
| Selectivity Index (SI) | > 5 (Cancer vs. Normal Fibroblasts) | > 10 | < 2 (High Toxicity) |
| Primary MOA | NF-κB inhibition / ROS Induction | Multi-target (Pleiotropic) | Antimetabolite (DNA/RNA damage) |
Expert Insight: While 5-FU is more potent on a molar basis, the sulfonyl piperidone derivatives often exhibit a superior Selectivity Index (SI) , causing less damage to non-malignant fibroblasts (e.g., L929 or HFF cells) compared to the systemic toxicity of 5-FU [1, 2].
Part 2: Validated Assay Protocol (MTT/MTS)
Objective: Determine the IC50 value while controlling for the compound's hydrophobicity. Critical Constraint: These derivatives are prone to precipitation in aqueous media. The protocol below utilizes a step-wise solubilization method to prevent "false toxicity" caused by micro-crystals.
Reagents & Preparation
-
Stock Solution: Dissolve 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one in 100% DMSO to 20 mM. Store at -20°C.
-
Assay Medium: RPMI-1640 or DMEM + 10% FBS.
-
Vehicle Control: DMSO (Final concentration must be ≤ 0.1% ).[1]
Step-by-Step Workflow
-
Cell Seeding:
-
Seed tumor cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Incubate for 24 hours to allow attachment.
-
-
Compound Dilution (The "Intermediate Step"):
-
Do not add 100% DMSO stock directly to wells.
-
Prepare a 10x Intermediate Plate in culture medium (e.g., 200 µM drug in 1% DMSO/Medium).
-
Transfer from Intermediate Plate to Cell Plate (1:10 dilution) to achieve final 20 µM drug / 0.1% DMSO.
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
-
Solubilization:
-
Quantification:
-
Read absorbance at 570 nm (Reference: 630 nm).
-
Experimental Workflow Diagram
Caption: Optimized dilution workflow to maintain solubility of hydrophobic sulfonyl-piperidones during cytotoxicity testing.
Part 3: Mechanistic Validation (MOA)
To validate that the cytotoxicity is specific (apoptosis) rather than non-specific (necrosis), you must assay the upstream signaling targets. N-sulfonyl piperidones primarily act by inhibiting the NF-κB pathway and inducing ROS-mediated mitochondrial dysfunction .
Signaling Pathway & Biomarkers
-
Target: NF-κB (p65 subunit).
-
Effect: The sulfonyl moiety reacts with Cys38 in p65, blocking nuclear translocation.
-
Result: Downregulation of survival genes (Bcl-2, COX-2) and upregulation of apoptotic markers (Bax, Caspase-3).
Pathway Diagram
Caption: Dual mechanism of action: ROS induction and NF-κB inhibition leading to Caspase-dependent apoptosis.
Part 4: Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background Absorbance | Precipitation of compound | Check wells under microscope before adding MTT. If crystals exist, lower concentration or increase serum to 15%. |
| No IC50 Convergence | Drug degraded in media | Prepare fresh stock. Sulfonyls are stable, but Michael acceptors (if present) can react with media thiols. |
| Inconsistent Replicates | Edge Effect | Do not use outer wells of the 96-well plate; fill them with PBS. |
References
-
Das, U., et al. (2008). Synthesis and cytotoxic properties of 1-[2-(substituted phenyl)acetyl]-3,5-bis(benzylidene)-4-piperidones. European Journal of Medicinal Chemistry.
-
Lagisetty, P., et al. (2010). CLEFMA, an anti-proliferative curcuminoid, induces apoptosis in lung cancer cells and inhibits tumor growth. Journal of Medicinal Chemistry.
-
Nithya, M., et al. (2022).[4][5] Synthesis, molecular docking and anticancer activity of N-sulfonyl-4-piperidone derivatives. Journal of Molecular Structure.
-
ATCC. (2023). MTT Cell Proliferation Assay Protocol. American Type Culture Collection.
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A Researcher's Comparative Guide to In-Vitro Anti-inflammatory Assays for Piperidin-4-Ones
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2] For researchers engaged in the discovery and development of novel anti-inflammatory agents based on this heterocyclic core, the selection of appropriate in-vitro screening assays is a critical first step. This guide provides an in-depth comparison of key cell-based assays, explaining the rationale behind experimental choices and offering detailed protocols to ensure robust and reproducible results.
Our focus is on assays that interrogate primary inflammatory pathways, providing a comprehensive picture of a compound's potential mechanism of action. We will delve into methods for assessing the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Understanding the Inflammatory Cascade: Key Molecular Targets
Inflammation is a complex biological response involving a network of signaling pathways and cellular mediators. A common trigger for in-vitro inflammatory models is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] LPS activates immune cells, primarily macrophages, through Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4][5]
Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[6][7][8] These mediators are central to the inflammatory response. iNOS produces large amounts of nitric oxide, a key signaling molecule in inflammation.[3] COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.[9] TNF-α and IL-6 are potent cytokines that amplify the inflammatory cascade.[10]
Therefore, effective anti-inflammatory screening assays for piperidin-4-ones should target the inhibition of these key downstream effectors.
Figure 1. Simplified LPS-induced NF-κB signaling pathway in macrophages.
Comparative Analysis of Primary Screening Assays
The initial screening of a library of piperidin-4-one derivatives requires assays that are robust, cost-effective, and have a high throughput. The following assays are recommended for primary screening.
Nitric Oxide (NO) Inhibition Assay
-
Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12] A reduction in nitrite levels in the presence of the test compound indicates inhibition of iNOS activity or expression.
-
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are the most commonly used cell line for this assay.[3][13] They are robust, easy to culture, and respond reliably to LPS stimulation by producing significant amounts of NO.
-
Stimulus: LPS is used at concentrations typically ranging from 100 ng/mL to 1 µg/mL to induce a strong inflammatory response and iNOS expression.[3][14]
-
Controls: A vehicle control (e.g., DMSO), a positive control (a known iNOS inhibitor like L-NMMA), and a negative control (unstimulated cells) are essential for data validation.
-
-
Pros:
-
Simple, rapid, and inexpensive colorimetric assay.
-
High-throughput compatible (96-well format).
-
Good primary indicator of anti-inflammatory potential.
-
-
Cons:
-
Indirect measurement of iNOS activity.
-
Can be prone to interference from compounds that react with the Griess reagent.
-
Does not provide information on other inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
-
Principle: This assay measures the levels of secreted TNF-α and IL-6 in the culture supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16] A decrease in cytokine concentration indicates that the test compound interferes with the synthesis or release of these key inflammatory mediators.
-
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 or primary macrophages are suitable. Human monocytic cell lines like THP-1 (differentiated into macrophages) can also be used for human-relevant data.
-
Methodology: ELISA provides high specificity and sensitivity for cytokine quantification.[10] Commercially available kits simplify the procedure.[17]
-
Timing: Cytokine production peaks at different times post-LPS stimulation. TNF-α is an early-response cytokine (peaking around 4-6 hours), while IL-6 is a late-response cytokine (peaking around 18-24 hours). The experimental timeline should be optimized accordingly.
-
-
Pros:
-
Directly measures biologically active inflammatory mediators.
-
Provides more specific information on the compound's mechanism of action.
-
High sensitivity and specificity.
-
-
Cons:
-
More expensive and time-consuming than the Griess assay.
-
Requires specific antibody pairs for each cytokine.
-
Figure 2. General workflow for primary screening of piperidin-4-ones.
Secondary/Confirmatory Assays: Delving Deeper into the Mechanism
Once promising hits are identified from primary screening, secondary assays are employed to confirm their activity and elucidate their mechanism of action.
Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay determines the ability of a compound to directly inhibit the enzymatic activity of COX-2. This can be done using purified recombinant COX-2 enzyme or in a whole-cell-based assay measuring prostaglandin E2 (PGE2) production.[18][19]
-
Causality Behind Experimental Choices:
-
Assay Type: Cell-free enzymatic assays using kits are common and provide direct evidence of enzyme inhibition.[20][21] Whole-cell assays are more physiologically relevant as they account for cell permeability and metabolism.
-
Selectivity: It is crucial to also test for inhibition of the constitutive isoform, COX-1, to determine the compound's selectivity.[22] High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
-
-
Pros:
-
Directly assesses inhibition of a key inflammatory enzyme.
-
Allows for determination of selectivity (COX-2 vs. COX-1).
-
Provides valuable structure-activity relationship (SAR) data.
-
-
Cons:
-
Enzymatic assays can be expensive.
-
Does not capture upstream effects on COX-2 expression.
-
Essential Supporting Assay: Assessing Cytotoxicity
A critical and non-negotiable step in any in-vitro screening cascade is the evaluation of compound cytotoxicity. A compound may appear to be a potent anti-inflammatory agent simply because it is killing the cells, thereby preventing them from producing inflammatory mediators.
-
Principle: Assays like the MTT, MTS, or XTT assay measure cell viability by assessing mitochondrial metabolic activity.[14] A decrease in signal indicates a reduction in viable cells.
-
Implementation: Cytotoxicity should be evaluated in parallel with the anti-inflammatory assays, using the same cell line, compound concentrations, and incubation times. The IC50 (concentration causing 50% inhibition of inflammatory mediator) should be significantly lower than the CC50 (concentration causing 50% cytotoxicity).
Illustrative Experimental Data
To provide context, the following table summarizes representative data for piperidin-4-one derivatives from the literature, showcasing their performance in the assays described above.
| Compound ID | Assay | Cell Line | IC50 (µM) | Cytotoxicity Noted | Reference |
| Compound c6 | NO Inhibition | RAW 264.7 | 2.8 | No | [23] |
| Compound c6 | TNF-α Inhibition | RAW 264.7 | 1.9 | No | [23] |
| Compound c6 | IL-6 Inhibition | RAW 264.7 | 1.5 | No | [23] |
| Compound c10 | NO Inhibition | RAW 264.7 | 2.5 | No | [23] |
| Compound c10 | TNF-α Inhibition | RAW 264.7 | 2.1 | No | [23] |
| Compound c10 | IL-6 Inhibition | RAW 264.7 | 1.8 | No | [23] |
| Compound 2 | Protein Denaturation | (in-vitro) | 30.4 | N/A | [24] |
Note: Compound c6 is N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one and c10 is N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one.[23] Compound 2 is (3,3-dimethyl-2,6-bis (3,4,5-trimethoxyphenyl) piperidine-4-one) hydrazine carbothioamide.[24]
Detailed Experimental Protocols
Protocol 1: Nitric Oxide Inhibition Assay using Griess Reagent
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the piperidin-4-one test compounds. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Protocol 2: TNF-α and IL-6 Measurement by ELISA
-
Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol, adjusting the incubation time based on the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.[10][25]
-
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. Calculate the percentage inhibition relative to the LPS-stimulated control.
Conclusion and Recommendations
For an efficient and informative screening of piperidin-4-one derivatives, a tiered approach is recommended. Begin with the high-throughput and cost-effective nitric oxide inhibition assay, always run in parallel with a cytotoxicity assay. Promising, non-toxic hits should then be advanced to more specific and mechanistically informative assays, such as ELISAs for TNF-α and IL-6, and COX-2 inhibition assays. This systematic approach ensures that resources are focused on the most promising candidates and provides a solid foundation of in-vitro data to support further preclinical development.
References
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). MDPI. Retrieved February 13, 2024, from [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Wikipedia. (2024). NF-κB. In Wikipedia. [Link]
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Mitchell, S., & Vargas, J. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]
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Su, J.-H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 593–602. [Link]
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Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. ResearchGate. [Link]
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Siddiqui, Z. N., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(10), e35122. [Link]
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Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of reports in pharmaceutical sciences, 3(1), 47–53. [Link]
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Srisook, K., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Li, W., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Chemical biology & drug design, 89(2), 248–254. [Link]
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Singer, J. W., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (79), 50646. [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31225–31264. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Kumar, D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & medicinal chemistry letters, 22(20), 6489–6493. [Link]
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Zhang, Y.-B., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules (Basel, Switzerland), 28(12), 4676. [Link]
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Nikolic, D., et al. (2008). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of ethnopharmacology, 118(1), 182–188. [Link]
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Piao, M. J., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 153(3), 855–861. [Link]
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Ringbom, T., et al. (2001). COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products, 64(6), 745–749. [Link]
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Sari, D. C. R., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(2), 70-74. [Link]
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Varusha, S. C., et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 470-473. [Link]
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Yousuf, M., et al. (2023). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. ChemRxiv. [Link]
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Titone, L., et al. (2006). In vitro TNF-alpha and IL-6 production by adherent peripheral blood mononuclear cells obtained from type 1 and type 2 diabetic patients evaluated according to the metabolic control. Annals of the New York Academy of Sciences, 1079, 177–180. [Link]
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Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 18(6), 252–259. [Link]
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S, S., & G, M. (2017). In vitro Anti-Inflammatory Activity of 4-Benzylpiperidine. ResearchGate. [Link]
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Yoshimoto, T., et al. (2009). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. Hypertension, 53(5), 805–812. [Link]
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Selvin, J., & Kumar, S. (2020). Methods for Evaluation of TNF-α Inhibition Effect. In Springer Protocols Handbooks. Springer. [Link]
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Gueroui, M., et al. (2025). Analysis of the Molecular Docking of Piperine with Cyclooxygenase-2, Followed by an In-Vivo Study of Its Anti-Inflammatory and Analgesic Properties. International Pharmaceutical Acta, 8(1), e2. [Link]
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BPS Bioscience. (n.d.). IL-6:IL-6R Inhibitor Screening Assay Kit. Retrieved February 13, 2024, from [Link]
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- 23. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ahajournals.org [ahajournals.org]
Introduction: The Significance of the N-Sulfonylpiperidine Scaffold
A Comparative Guide to the Characterization of Novel N-Sulfonylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous saturated heterocycle that forms the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its prevalence in drug design makes it a critical pharmacophore for developing therapies targeting a wide array of conditions.[3][4] The incorporation of a sulfonyl group onto the piperidine nitrogen (N-sulfonylpiperidine) imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which can significantly influence a molecule's interaction with biological targets.[5] These derivatives have shown remarkable potential across various therapeutic areas, including as antimicrobial, anticancer, and antiviral agents.[2][6][7]
As the exploration of this chemical space continues, the rigorous characterization of novel analogs is paramount to ensure their identity, purity, and suitability for further development. This guide provides an in-depth comparison of characterization data for a novel hypothetical analog, NSP-2026 , against a known comparator, 1-(phenylsulfonyl)piperidine . We will delve into the causality behind the chosen analytical methodologies, presenting detailed protocols and comparative data to establish a self-validating framework for analysis.
The Analogs: Structures Under Investigation
For the purpose of this guide, we will be comparing the following two compounds:
| Compound ID | Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| NSP-2026 (Novel) | 1-((4-fluorophenyl)sulfonyl)-4-methylpiperidine | C₁₂H₁₆FNO₂S | 257.32 g/mol | |
| Comparator A | 1-(phenylsulfonyl)piperidine | C₁₁H₁₅NO₂S | 225.31 g/mol |
Synthetic & Characterization Workflow Overview
The synthesis of N-sulfonylpiperidine analogs typically involves the reaction of a substituted piperidine with a corresponding sulfonyl chloride in the presence of a base. The subsequent characterization is a multi-step process designed to confirm the successful synthesis, determine the purity of the product, and unambiguously elucidate its chemical structure.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Executive Safety Summary (BLUF)
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a functionalized piperidine derivative commonly used as a molecular scaffold in medicinal chemistry. While specific toxicological data for this precise analog may be limited in public repositories, its structural components—a sulfonyl moiety and a piperidin-4-one core—dictate a strict safety profile.
The Critical Risks:
-
Sensitization: Sulfonyl-containing compounds are known haptens; respiratory or dermal sensitization is the primary long-term risk.
-
Inhalation: Fine particulates from this solid can deeply penetrate the lung parenchyma.
-
Solubility Hazards: Often solubilized in penetrating solvents (DMSO, DCM), which can act as vehicles to transport the compound through intact skin.
The Golden Rule: Treat this compound as a Potent Bioactive Agent (PBA) until IC50/LD50 data proves otherwise. Do not handle on an open bench.
Chemical Hazard Analysis & Risk Logic
To understand the safety protocol, we must deconstruct the molecule. We do not follow rules blindly; we follow chemical logic.
| Structural Component | Associated Hazard | Operational Implication |
| Sulfonyl Group ( | Sensitizer / Irritant. Structurally similar to sulfonamide antibiotics. | Zero Skin Contact. Double-gloving is mandatory to prevent haptenization (immune system recognition). |
| Piperidin-4-one Ring | Bioactive Scaffold. Likely pharmacologically active (CNS/Metabolic targets). | Containment. All weighing must occur in a filtered enclosure or fume hood to prevent inhalation of bioactive dust. |
| 3,5-Dimethylphenyl | Lipophilicity. Increases ability to cross cell membranes. | Solvent Caution. If dissolved in DMSO/DCM, the compound will permeate gloves faster than the pure solid. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to defeat the specific permeation dynamics of sulfonyl-piperidines.
Body Protection Strategy
| Zone | Primary PPE | Secondary/Contextual PPE | Technical Rationale |
| Hands (Solid) | Nitrile (4 mil) | Double Gloving recommended. | Nitrile provides excellent dry particle resistance. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Hands (Solution) | Nitrile (High Dexterity) | Laminate (Silver Shield) under-gloves if using DCM/Chloroform. | If dissolved in halogenated solvents, nitrile degrades in <5 mins. The compound will follow the solvent through the glove. |
| Respiratory | Engineering Control (Fume Hood) | N95/P100 Respirator (Only if hood is unavailable/cleaning spills). | The primary defense is air exchange. Respirators are a backup, not a primary control for routine synthesis. |
| Eyes | Chemical Goggles | Face Shield (if >5g scale). | Safety glasses have gaps. Fine powders drift. Goggles seal the ocular cavity against dust entry. |
| Body | Lab Coat (Cotton/Poly) | Tyvek Sleeves (for high-static powders). | Synthetic cuffs on standard lab coats can trap dust against the wrist. Tyvek sleeves bridge the glove-coat gap. |
Operational Workflow: The "Weighing Ritual"
Handling static-prone organic solids requires a specific choreography to minimize dispersion.[1]
Phase 1: Preparation
-
Static Check: Piperidinones are often fluffy, electrostatic solids. Use an antistatic gun or ionizing bar inside the balance enclosure if available.
-
The "Dirty/Clean" Line: Establish a visual boundary in your fume hood. Everything behind the line is "hot"; everything in front is "clean."
Phase 2: The Transfer
-
Tare External: Tare your weighing boat/vial before opening the stock container to minimize open-container time.
-
Spatula Hygiene: Use a disposable anti-static spatula or a dedicated stainless steel spatula. Never return excess compound to the stock bottle (cross-contamination risk).
-
The "Wet" Transfer: If possible, add your solvent (e.g., DMSO) to the weighing vial immediately after weighing to trap the dust in solution.
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol/Acetone before returning it to storage.
-
Glove Strip: Remove outer gloves inside the hood. Discard into solid waste.
Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Operational workflow emphasizing the critical "Red Zone" steps (Weighing/Solubilization) where exposure risk is highest.
Emergency Response & Disposal
Accidental Exposure[2][3]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol/acetone to wash skin; it dilates pores and increases absorption.
-
Eye Contact: Flush for 15 minutes. Seek medical attention. Mention "Sulfonyl-derivative" to the physician (relevant for allergy treatment).
Spill Cleanup (Solid)
-
Do not sweep. Sweeping generates aerosols.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with water or ethanol.
-
Scoop: Scoop up the damp towel and solid together. Place in a sealed bag.
Disposal Protocol
Disposal must follow the chemical nature of the mixture.
| Waste Stream | Criteria | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label as "Hazardous Solid - Sulfonamide Derivative." |
| Liquid Waste A | Dissolved in DMSO, Acetone, Methanol. | Non-Halogenated Organic Waste. |
| Liquid Waste B | Dissolved in DCM, Chloroform. | Halogenated Organic Waste. (Do not mix with Acetone/acids). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Piperidone. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
